molecular formula C13H17NO2S B1477623 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid CAS No. 2097984-76-2

4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid

カタログ番号: B1477623
CAS番号: 2097984-76-2
分子量: 251.35 g/mol
InChIキー: FMRMMELHAWLIQG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid ( 2097984-76-2) is a high-purity organic compound with a molecular formula of C13H17NO2S and a molecular weight of 251.34 . This benzoic acid derivative features a tetrahydrothiophene (a saturated thiophene ring) and an ethyl group attached to a nitrogen atom, forming a tertiary amine structure that connects these components to the aromatic benzoic acid core. The compound is characterized by its carboxyl group, which provides a site for further chemical modifications, and the tetrahydrothiophene ring, a saturated sulfur-containing heterocycle that can influence electron distribution and molecular conformation . This chemical serves as a valuable building block in medicinal chemistry and drug discovery research, particularly in the development of novel pharmaceutical compounds. The para-aminobenzoic acid (PABA) scaffold is recognized as a privileged structure in drug design, with derivatives demonstrating a wide range of biological activities including antimicrobial, anticancer, and anti-Alzheimer's properties . The specific substitution pattern in this compound, combining the tetrahydrothiophene ring with an ethyl group on the nitrogen atom, may influence its physicochemical properties and potential biological interactions. Researchers utilize this compound as a synthetic intermediate to create more complex molecules for screening against various biological targets, taking advantage of its multifunctional structure that allows for diverse chemical transformations. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals. This product is handled with appropriate cold-chain transportation protocols to ensure stability and purity .

特性

IUPAC Name

4-[ethyl(thiolan-3-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-2-14(12-7-8-17-9-12)11-5-3-10(4-6-11)13(15)16/h3-6,12H,2,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRMMELHAWLIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Profile of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Note on a Novel Compound: As of the latest literature review, specific experimental data for 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid is not publicly available. This guide, therefore, presents a comprehensive theoretical analysis of its physical and chemical properties. The predictions herein are derived from the well-established characteristics of its constituent functional groups: a benzoic acid moiety, a tertiary amine, and a tetrahydrothiophene ring. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the prospective synthesis, characterization, and application of this novel chemical entity.

Molecular Architecture and Predicted Core Properties

The chemical structure of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid features a para-substituted benzoic acid core. The amino group is tertiary, with an ethyl group and a tetrahydrothiophene ring attached to the nitrogen atom. This unique combination of functionalities is expected to confer a distinct set of physicochemical properties.

Table 1: Predicted Core Physicochemical Properties
PropertyPredicted Value / ObservationRationale and Comparative Analysis
Molecular Formula C₁₃H₁₇NO₂SDerived from the elemental composition of the structure.
Molecular Weight 267.34 g/mol Calculated based on the molecular formula.
Physical State Likely a crystalline solid at ambient temperature.This prediction is based on the properties of similar substituted benzoic acids, which are typically solids.[1][2]
Melting Point Estimated to be in the range of 150-200 °C.The parent compound, 4-aminobenzoic acid, has a melting point of 187-189 °C. The addition of the larger, non-planar N-substituent may disrupt crystal packing, potentially lowering the melting point, though the increased molecular weight could also have an elevating effect.[1]
Boiling Point Predicted to be high (>300 °C), likely with decomposition before boiling.The presence of the carboxylic acid group allows for strong intermolecular hydrogen bonding, leading to a high boiling point. Thermal decomposition is common for complex organic acids at elevated temperatures.
pKa Carboxylic Acid (pKa₁): ~4.5-5.0Tertiary Amine (pKa₂): ~4-5The pKa of benzoic acid is approximately 4.2. The tertiary amino group at the para position is an electron-donating group, which is expected to slightly increase the pKa of the carboxylic acid (making it a weaker acid). The basicity of the tertiary amine is reduced by the delocalization of the nitrogen lone pair into the aromatic ring.

Predicted Solubility Characteristics

The amphoteric nature of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid, containing both an acidic carboxylic acid and a basic tertiary amine, dictates a pH-dependent solubility profile.

  • Neutral Aqueous Media (pH ~7): Solubility is expected to be low. The molecule's aromatic core and the non-polar saturated heterocyclic ring contribute to its lipophilicity.

  • Acidic Aqueous Media (pH < 2): A significant increase in solubility is anticipated. At low pH, the tertiary amino group will be protonated to form a more water-soluble ammonium salt.

  • Alkaline Aqueous Media (pH > 7): Enhanced solubility is also predicted in basic conditions, where the carboxylic acid group will be deprotonated to form a soluble carboxylate salt.

  • Organic Solvents: The compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol.[1] It is predicted to have limited solubility in non-polar solvents like hexane.

Prospective Synthetic Strategy

A logical and efficient synthesis of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid can be envisioned through a two-step sequence commencing with commercially available 4-aminobenzoic acid.

Step 1: Reductive Amination. The initial step would involve a reductive amination reaction between 4-aminobenzoic acid and tetrahydrothiophen-3-one. This reaction, typically mediated by a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, would form the secondary amine intermediate, 4-((tetrahydrothiophen-3-yl)amino)benzoic acid.

Step 2: N-Alkylation. The subsequent step is the selective alkylation of the secondary amine with an ethylating agent, for instance, ethyl iodide or ethyl bromide. This reaction is generally carried out in the presence of a non-nucleophilic base, such as potassium carbonate, to neutralize the acid generated and drive the reaction to completion, yielding the final tertiary amine product.

Synthetic_Pathway_for_4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic_acid cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Alkylation 4-aminobenzoic_acid 4-Aminobenzoic Acid intermediate 4-((Tetrahydrothiophen-3-yl)amino)benzoic acid 4-aminobenzoic_acid->intermediate tetrahydrothiophen-3-one Tetrahydrothiophen-3-one tetrahydrothiophen-3-one->intermediate reductive_amination Reducing Agent (e.g., NaBH(OAc)₃) reductive_amination->intermediate final_product 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid intermediate->final_product Alkylation ethyl_halide Ethyl Halide (e.g., EtI) ethyl_halide->final_product base Base (e.g., K₂CO₃) base->final_product

Caption: A proposed two-step synthetic route to the target compound.

Anticipated Spectroscopic Profile for Structural Elucidation

The following spectroscopic data are predicted for 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid and would be essential for its structural confirmation upon synthesis.

¹H NMR Spectroscopy (Predicted in DMSO-d₆)
  • Carboxylic Acid Proton: A broad singlet, exchangeable with D₂O, is expected in the downfield region (δ > 10 ppm).

  • Aromatic Protons: The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two doublets (δ ≈ 6.5-8.0 ppm).

  • Ethyl Group Protons: A quartet corresponding to the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) are predicted in the upfield region (δ ≈ 1.0-4.0 ppm).

  • Tetrahydrothiophene Protons: A complex set of multiplets is expected for the non-equivalent methylene and methine protons of the saturated heterocyclic ring (δ ≈ 2.0-4.0 ppm).

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: A signal in the downfield region (δ ≈ 165-175 ppm).

  • Aromatic Carbons: A set of four signals in the aromatic region (δ ≈ 110-155 ppm).

  • Aliphatic Carbons: Signals corresponding to the carbons of the ethyl group and the tetrahydrothiophene ring will appear in the upfield region (δ ≈ 10-60 ppm).

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.[3]

  • C-N Stretch: An absorption band is expected in the 1250-1350 cm⁻¹ region.

  • Aromatic C-H Bending: Characteristic bands for para-disubstitution will be present in the fingerprint region.

  • C-S Stretch: A weak absorption is anticipated in the 600-800 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak (M⁺) at an m/z of 267. Prominent fragmentation patterns would likely include the loss of a carboxyl group (-COOH), an ethyl radical (-CH₂CH₃), and fragmentation of the tetrahydrothiophene ring.

Potential for Application in Drug Discovery and Materials Science

Substituted para-aminobenzoic acids are a well-established scaffold in medicinal chemistry.[4] The unique structural features of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid suggest several avenues for research and development.

  • Antimicrobial Agents: Given that para-aminobenzoic acid (PABA) is an essential precursor in the bacterial synthesis of folic acid, this novel analogue could act as an antimetabolite, potentially exhibiting antimicrobial properties.[4]

  • Enzyme Inhibition: The molecule's distinct shape and electronic properties make it a candidate for screening as an inhibitor against various enzymatic targets.

  • Polymer Chemistry: The presence of the carboxylic acid functionality allows for its use as a monomer in the synthesis of novel polyesters or polyamides with potentially unique properties conferred by the sulfur-containing heterocycle.

Potential_Applications_Flowchart cluster_apps Potential Applications main 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid Unique Physicochemical Properties medicinal_chem Medicinal Chemistry main:f1->medicinal_chem materials_science Materials Science main:f1->materials_science antimicrobial Antimicrobial Research medicinal_chem->antimicrobial enzyme_inhibition Enzyme Inhibition Studies medicinal_chem->enzyme_inhibition polymers Novel Polymer Synthesis materials_science->polymers

Caption: A logical diagram illustrating the potential research and application pathways.

Sources

In vitro toxicity profile of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of a novel small molecule requires moving beyond simple phenotypic screening to understand the mechanistic origins of potential toxicity. As a Senior Application Scientist, I have structured this whitepaper to dissect the in vitro toxicity profile of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid .

This guide establishes a self-validating, causally driven preclinical testing cascade designed to de-risk this specific chemical entity before in vivo exposure.

Structural Alert Analysis & Toxicological Rationale

Before pipetting a single reagent, a rigorous structural analysis dictates our experimental design. The compound 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid contains three distinct moieties that trigger specific toxicological alerts:

  • The Aminobenzoic Acid Core: Aniline and aminobenzoic acid derivatives are notorious for undergoing cytochrome P450 (CYP)-mediated N-hydroxylation. This can lead to the formation of reactive nitroso species, which covalently bind to DNA or proteins, triggering genotoxicity or idiosyncratic drug toxicity (IDT).

  • The Tetrahydrothiophene Ring: The sulfur atom in this saturated ring is highly susceptible to S-oxidation by flavin-containing monooxygenases (FMOs) or CYPs, potentially forming reactive sulfoxides or sulfones.

  • Lipophilic Amine Character: The tertiary amine (substituted with an ethyl and a bulky ring) introduces basic, lipophilic character, a known pharmacophore for off-target binding to the hERG potassium channel, raising the risk of cardiotoxicity.

Based on these structural liabilities, our in vitro profiling must prioritize reactive metabolite trapping, genotoxicity, and electrophysiology.

Bioactivation Parent 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid CYP CYP450 / FMO Oxidation Parent->CYP SOxide Reactive S-Oxide / Sulfone CYP->SOxide S-Oxidation NHydroxy N-Hydroxy Metabolite CYP->NHydroxy N-Oxidation GSH GSH Trapping (Soft Electrophiles) SOxide->GSH KCN KCN Trapping (Hard Electrophiles) NHydroxy->KCN Stable Stable LC-MS Adducts GSH->Stable KCN->Stable

Fig 1: Predicted metabolic bioactivation pathways and corresponding trapping strategies.

Core In Vitro Toxicity Assays: Protocols & Causality

Every protocol below is designed as a self-validating system. An assay is only valid if its positive controls fail and its negative controls pass, ensuring that any toxicity observed from our test compound is a true pharmacological event.

Reactive Metabolite Trapping (LC-HRMS)

Causality: To determine if the tetrahydrothiophene or aminobenzoic acid moieties form electrophilic intermediates, we must trap them before they degrade. Glutathione (GSH) traps "soft" electrophiles (e.g., sulfoxides), while potassium cyanide (KCN) traps "hard" electrophiles (e.g., iminium ions). Self-Validation: Acetaminophen is used as a positive control for GSH trapping (forms NAPQI), and clozapine for KCN trapping.

Step-by-Step Methodology:

  • Incubation: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM) at 1 mg/mL protein concentration, 10 µM of the test compound, and 5 mM GSH (or 1 mM KCN) in 100 mM potassium phosphate buffer (pH 7.4).

  • Activation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Termination: Quench the reaction with 1 volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Inject the supernatant into an LC-HRMS (Orbitrap or Q-TOF) system. Utilize Mass Defect Filtering (MDF) to identify adducts. GSH adducts typically exhibit a neutral loss of 129 Da [1].

Genotoxicity: Miniaturized Ames Test (ICH M7 Compliant)

Causality: The aniline-like substructure flags the compound as a potential mutagen. The Ames test detects point mutations and frameshifts. We perform this with and without rat liver S9 fraction because the parent compound might be benign, but its N-hydroxy metabolite could be highly mutagenic [2]. Self-Validation: 2-Aminoanthracene is used as a positive control (requires S9 activation to become mutagenic), validating the metabolic competence of the S9 fraction.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight.

  • Exposure: In a 24-well plate, combine 10 µL of the test compound (titrated from 0.5 to 5000 µ g/plate ), 500 µL of bacterial suspension, and 500 µL of either phosphate buffer (for -S9) or 10% rat liver S9 mix (for +S9).

  • Incubation: Incubate at 37°C for 90 minutes with shaking.

  • Plating: Add 2 mL of molten top agar containing trace histidine/tryptophan to each well and pour onto minimal glucose agar plates.

  • Scoring: Incubate plates for 48-72 hours at 37°C. Count revertant colonies using an automated colony counter. A positive result is a dose-dependent increase in revertants ≥2-fold over the vehicle control.

Cardiotoxicity: Automated hERG Patch-Clamp (ICH S7B Compliant)

Causality: The lipophilic amine structure can enter the inner vestibule of the hERG ( Kv​11.1 ) channel, blocking the rapid delayed rectifier potassium current ( IKr​ ), leading to QT interval prolongation and potentially fatal Torsades de Pointes [3]. Self-Validation: E-4031 (a known hERG inhibitor) is used as a positive control to validate channel responsiveness.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel. Resuspend in extracellular recording solution.

  • Patching: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish a >1 GΩ gigaseal and break into the whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the test compound at increasing concentrations (e.g., 0.1, 1, 10, 30 µM) for 5 minutes per concentration.

  • Data Analysis: Measure the peak tail current amplitude. Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Data Interpretation & Quantitative Baselines

To ensure objective Go/No-Go decision-making, the data generated from the workflows must be compared against strict, industry-standard thresholds [4].

Assay / ParameterTarget MetricAcceptable Threshold (Go)High Risk (No-Go / Flag)Mechanistic Implication
GSH Trapping Adduct FormationNo detectable adducts>10% of parent consumedHigh risk for idiosyncratic hepatotoxicity.
Ames Test (M7) Revertant Ratio< 2-fold vehicle control≥ 2-fold dose-dependentDNA-reactive mutagenic impurity/metabolite.
hERG (S7B) IC50​ Value> 30 µM< 1 µMHigh risk for clinical QT prolongation.
HepG2 Cytotox CC50​ (72h)> 50 µM< 10 µMBasal mitochondrial/cellular toxicity.
CYP Inhibition IC50​ (CYP3A4)> 10 µM< 1 µMPotential for severe Drug-Drug Interactions.

Table 1: Quantitative thresholds for in vitro toxicity profiling.

Integrated Screening Cascade

The sequence of these assays is not arbitrary. We prioritize high-throughput, low-cost assays (cytotoxicity, reactive metabolites) before moving to resource-intensive electrophysiology.

Workflow Start Compound Synthesis Tox1 HepG2 / PHH Cytotoxicity (ATP Depletion) Start->Tox1 Tox2 Reactive Metabolite Trapping (LC-HRMS) Start->Tox2 Tox3 hERG Patch-Clamp (ICH S7B) Tox1->Tox3 Tox4 Mini-Ames Test (ICH M7) Tox2->Tox4 Decision Go/No-Go Decision Tox3->Decision Tox4->Decision Lead Advance to In Vivo PK/Tox Decision->Lead Pass All Criteria Stop Structural Optimization (Mitigate Liabilities) Decision->Stop Fail Any Criterion

Fig 2: Sequential in vitro toxicity screening cascade for novel small molecules.

Conclusion

Evaluating 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid requires a targeted approach that addresses its specific chemical vulnerabilities. By combining LC-HRMS mass defect filtering for S-oxidation liabilities, rigorous ICH-compliant genotoxicity screening for the aniline core, and patch-clamp electrophysiology for the lipophilic amine, researchers can confidently map the safety margins of this compound prior to costly in vivo animal models.

References

  • Zhu, M., et al. "Detection and Structural Characterization of Glutathione-Trapped Reactive Metabolites Using Liquid Chromatography−High-Resolution Mass Spectrometry and Mass Defect Filtering." Analytical Chemistry, American Chemical Society. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk." FDA Guidance for Industry. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." ICH Safety Guidelines. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." FDA Guidance for Industry. Available at:[Link]

Metabolic pathways of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid in vivo

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vivo Metabolic Pathways of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid

Introduction

4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid is a novel chemical entity with a structure that suggests potential pharmacological activity. As with any xenobiotic destined for therapeutic use, a thorough understanding of its metabolic fate is paramount for assessing its safety, efficacy, and pharmacokinetic profile. This technical guide, intended for researchers and professionals in drug development, provides a predictive overview of the in vivo metabolic pathways of this compound, grounded in established principles of xenobiotic biotransformation. Furthermore, it outlines a comprehensive experimental framework to elucidate and confirm these pathways.

The molecular architecture of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid presents several key functional groups amenable to metabolic modification: a secondary N-alkyl amine, a saturated sulfur-containing heterocyclic ring (tetrahydrothiophene), and a benzoic acid moiety. The interplay of Phase I and Phase II metabolic enzymes on these sites will dictate the compound's clearance, potential for drug-drug interactions, and the formation of active or potentially reactive metabolites.

Predicted Metabolic Pathways

Based on the chemical structure, the in vivo metabolism of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid is anticipated to proceed through a series of Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism

Phase I reactions are expected to modify the parent compound to introduce or expose functional groups. The primary predicted pathways include N-dealkylation and oxidation of the tetrahydrothiophene ring.

  • N-Dealkylation: The ethyl group attached to the nitrogen atom is a likely target for oxidative N-dealkylation, a common metabolic route for secondary and tertiary amines catalyzed by cytochrome P450 (CYP) enzymes.[1][2] This process involves the hydroxylation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that spontaneously cleaves. This would result in the formation of 4-((tetrahydrothiophen-3-yl)amino)benzoic acid and acetaldehyde.[2]

  • S-Oxidation: The sulfur atom in the tetrahydrothiophene ring is susceptible to oxidation. This can lead to the formation of a sulfoxide and, subsequently, a sulfone.[3][4] These reactions are also typically mediated by CYP enzymes or flavin-containing monooxygenases (FMOs).[5]

  • Hydroxylation: While less common for such structures, hydroxylation of the aromatic ring or the tetrahydrothiophene ring at positions not sterically hindered is also a possibility.

The following diagram illustrates the predicted Phase I metabolic pathways.

G parent 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid dealkylated 4-((Tetrahydrothiophen-3-yl)amino)benzoic acid parent->dealkylated N-De-ethylation (CYP450) sulfoxide 4-(Ethyl(1-oxotetrahydrothiophen-3-yl)amino)benzoic acid parent->sulfoxide S-Oxidation (CYP450, FMO) sulfone 4-(Ethyl(1,1-dioxotetrahydrothiophen-3-yl)amino)benzoic acid sulfoxide->sulfone S-Oxidation (CYP450, FMO) G cluster_pre Pre-Dosing cluster_dosing Dosing & Collection cluster_analysis Analysis acclimatize Acclimatize Animals fast Overnight Fasting acclimatize->fast dose Administer Compound (e.g., oral gavage) fast->dose collect Collect Samples (Urine, Feces, Blood) at timed intervals dose->collect prepare Sample Preparation (Extraction, Centrifugation) collect->prepare analyze LC-MS/MS Analysis prepare->analyze identify Metabolite Identification & Quantification analyze->identify

Caption: Experimental workflow for an in vivo drug metabolism study.

Detailed Experimental Protocol

1. Animal Model and Acclimatization:

  • Select a suitable animal model, for example, male Sprague-Dawley rats (n=5 per group).
  • House the animals in metabolism cages for at least 3 days prior to the study to allow for acclimatization. These cages are designed to separate and collect urine and feces.
  • Provide standard chow and water ad libitum during acclimatization.

2. Dosing:

  • Fast the animals overnight before dosing, with continued access to water.
  • Prepare a formulation of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid suitable for the chosen route of administration (e.g., a suspension in 0.5% carboxymethylcellulose for oral gavage).
  • Administer a single dose of the compound. The dose level should be determined from prior toxicity studies.

3. Sample Collection:

  • Urine and Feces: Collect samples at pre-defined intervals (e.g., 0-8, 8-24, 24-48, and 48-72 hours) post-dose.
  • Blood: Collect blood samples (via tail vein or other appropriate method) into tubes containing an anticoagulant (e.g., EDTA) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
  • Process blood samples by centrifugation to obtain plasma, which is then stored at -80°C until analysis.

4. Sample Preparation for Analysis:

  • Plasma: Perform protein precipitation by adding a threefold volume of cold acetonitrile. Vortex and centrifuge to pellet the precipitated protein. Collect the supernatant.
  • Urine: Centrifuge to remove any particulate matter. The supernatant can often be diluted and directly injected or subjected to solid-phase extraction (SPE) for concentration and cleanup.
  • Feces: Homogenize fecal samples with a suitable solvent (e.g., methanol/water mixture). Centrifuge and collect the supernatant for analysis.

5. Metabolite Profiling and Identification by LC-MS/MS:

  • Utilize a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap). [6] * Develop a chromatographic method (e.g., reverse-phase chromatography with a C18 column) to separate the parent compound from its potential metabolites.
  • The mass spectrometer will be operated in both full scan mode to detect all potential metabolites and in tandem MS (MS/MS) mode to fragment the ions and obtain structural information.
  • Metabolite identification is achieved by comparing the mass-to-charge ratios (m/z) and fragmentation patterns with those of the parent compound and theoretically predicted metabolites.

Data Interpretation and Quantitative Analysis

The data generated from the LC-MS/MS analysis will allow for the construction of a comprehensive metabolic map. The relative abundance of each metabolite can be determined by integrating the peak areas from the chromatograms.

Hypothetical Metabolite Distribution

The following table presents a hypothetical distribution of the parent compound and its major metabolites in rat urine and feces over 24 hours, as would be determined by quantitative LC-MS analysis.

Compound% of Administered Dose in Urine (0-24h)% of Administered Dose in Feces (0-24h)
Parent Compound1.515.0
4-((Tetrahydrothiophen-3-yl)amino)benzoic acid (N-dealkylated)5.02.0
Glycine Conjugate of Parent60.03.0
Glucuronide Conjugate of Parent8.01.0
Sulfoxide Metabolite2.50.5
Total Recovery 77.0 21.5

Conclusion

The in vivo metabolism of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid is predicted to be extensive, driven by N-dealkylation of the ethylamino group, S-oxidation of the tetrahydrothiophene ring, and highly efficient conjugation of the benzoic acid moiety, primarily with glycine. The outlined experimental approach provides a robust framework for confirming these predictions, identifying the specific metabolites, and quantifying their contribution to the overall clearance of the compound. This knowledge is a critical component in the preclinical assessment of this new chemical entity, informing dose selection for further toxicological and efficacy studies and providing a basis for understanding its pharmacokinetic behavior in humans.

References

  • Justlong in Food. (2022, October 13). Advancements in Understanding Benzoic Acid's Impact on Human Health.
  • American Journal of Physiology. (n.d.). Hepatic uptake and metabolism of benzoate: a multiple indicator dilution, perfused rat liver study.
  • PubMed. (n.d.). Benzoic acid metabolism reflects hepatic mitochondrial function in rats with long-term extrahepatic cholestasis.
  • PubMed. (n.d.). In vivo and in vitro renal metabolism and excretion of benzoic acid by a marine teleost, the southern flounder.
  • PMC. (n.d.). N-Dealkylation of Amines.
  • ResearchGate. (2020, June 30). A Comprehensive Review on the Physiological Effects of Benzoic Acid and Its Derivatives.
  • PMC. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors.
  • Oxidation of Secondary and Primary Amines. (n.d.).
  • ACS Publications. (2002, February 7). Biotransformation Reactions of Five-Membered Aromatic Heterocyclic Rings | Chemical Research in Toxicology.
  • PMC. (n.d.). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data.
  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study.
  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS.
  • Open Access Journals. (n.d.). Xenobiotic Metabolism: Understanding Biotransformation Pathways, Enzymatic Mechanisms, and Multifaceted Impacts.

Sources

Molecular weight and solubility profile of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid

This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid, with a primary focus on its molecular weight and solubility profile. The methodologies and theoretical discussions presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, formulation, and progression of this compound in a research and development setting.

Introduction and Chemical Identity

4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid moiety, a tertiary amine, and a saturated heterocyclic tetrahydrothiophene ring, suggests a molecule with a blend of polar and non-polar characteristics. Understanding the fundamental properties of molecular weight and solubility is a critical first step in the characterization of any novel chemical entity. These parameters profoundly influence a compound's behavior in both in vitro and in vivo systems, impacting everything from dissolution and absorption to distribution and ultimate bioavailability. This document serves as a detailed primer on the theoretical and experimental approaches to defining these key attributes.

Molecular Weight: The Foundation of Quantitative Analysis

The molecular weight of a compound is a fundamental constant derived from its chemical formula. It is indispensable for all quantitative work, including the preparation of solutions of known concentrations, determination of molar ratios in reactions, and interpretation of analytical data.

Calculation of Molecular Weight

The molecular formula for 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid is determined by summing the constituent atoms from its structural components:

  • Benzoic acid base: C₇H₅O₂

  • Ethyl group: C₂H₅

  • Tetrahydrothiophen-3-yl group: C₄H₇S

  • Amino group linker: N

Combining these and accounting for the substitutions on the benzoic acid and amino groups, the final molecular formula is C₁₃H₁₇NO₂S .

The monoisotopic molecular weight is calculated using the atomic weights of the most abundant isotopes of each element:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

  • Sulfur (S): 32.065 u

Molecular Weight = (13 * 12.011) + (17 * 1.008) + (1 * 14.007) + (2 * 15.999) + (1 * 32.065) = 267.36 g/mol

This calculated molecular weight should be confirmed by mass spectrometry for the synthesized compound.

Solubility Profile: Predicting and Determining Behavior in Solution

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature and pressure. For drug development, solubility in aqueous and organic media is a critical determinant of a compound's suitability for various formulations and its potential for absorption.

Theoretical Solubility Profile

The structure of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid suggests a complex solubility profile:

  • Aqueous Solubility: The presence of a carboxylic acid and a tertiary amine group provides ionizable centers, which can enhance aqueous solubility, particularly at pH values where these groups are charged. The carboxylic acid (pKa typically ~4-5) will be deprotonated and negatively charged at pH > 5. The tertiary amine (pKa likely ~3-5) will be protonated and positively charged at pH < 3. Therefore, the compound is expected to exhibit amphoteric behavior, with minimum aqueous solubility at its isoelectric point and increased solubility in both acidic and basic solutions.[1][2] However, the overall hydrophobicity imparted by the ethyl group, the benzene ring, and the tetrahydrothiophene moiety will likely limit its intrinsic water solubility.

  • Organic Solubility: The significant non-polar character of the molecule suggests good solubility in a range of organic solvents. Polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol, methanol) are predicted to be effective solvents due to their ability to engage in hydrogen bonding with the carboxylic acid and solvate the polar and non-polar regions of the molecule.[3][4] Solubility in less polar solvents like dichloromethane and ethyl acetate is also expected to be considerable.[4] Non-polar aliphatic solvents such as hexane and heptane are anticipated to be poor solvents for this compound.[3]

Experimental Determination of Solubility

A multi-faceted experimental approach is essential to accurately characterize the solubility profile.

A preliminary assessment of solubility can be performed using a classification scheme based on miscibility in a set of standard solvents.[1][2][5] This provides rapid insights into the compound's acid-base properties and overall polarity.

Experimental Protocol for Qualitative Solubility Testing:

  • Preparation: Dispense approximately 10-20 mg of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid into five separate, clearly labeled test tubes.

  • Solvent Addition: To the test tubes, add 1 mL of the following solvents, respectively:

    • Deionized Water

    • 5% (w/v) Sodium Hydroxide (NaOH) solution

    • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

    • 5% (v/v) Hydrochloric Acid (HCl) solution

    • Ethanol

  • Observation: Vigorously agitate each tube for 30-60 seconds. Observe and record whether the compound is soluble (forms a clear solution), partially soluble, or insoluble.

  • Interpretation:

    • Solubility in water suggests the presence of multiple polar functional groups or low molecular weight, which is less likely for this compound.

    • Solubility in 5% NaOH and 5% NaHCO₃ indicates the presence of a strong acidic group, consistent with a carboxylic acid.[1][2]

    • Solubility in 5% HCl points to a basic functional group, such as the tertiary amine.[1][2]

    • Solubility in ethanol confirms its amenability to dissolution in polar organic solvents.

Diagram of Qualitative Solubility Testing Workflow:

G cluster_0 Qualitative Solubility Analysis start Start with solid compound water Add Deionized Water start->water naoh Add 5% NaOH start->naoh nahco3 Add 5% NaHCO3 start->nahco3 hcl Add 5% HCl start->hcl etoh Add Ethanol start->etoh water_res Observe Solubility water->water_res naoh_res Observe Solubility naoh->naoh_res nahco3_res Observe Solubility nahco3->nahco3_res hcl_res Observe Solubility hcl->hcl_res etoh_res Observe Solubility etoh->etoh_res interpretation Interpret Acid-Base Properties and Polarity water_res->interpretation naoh_res->interpretation nahco3_res->interpretation hcl_res->interpretation etoh_res->interpretation

Caption: Workflow for qualitative solubility classification.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Experimental Protocol for Quantitative Solubility Determination:

  • Sample Preparation: Add an excess amount of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid to a series of vials containing a precise volume of the selected solvents (e.g., pH 7.4 phosphate-buffered saline, water, ethanol). The excess solid is crucial to ensure that equilibrium saturation is achieved.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the collected sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Diagram of Quantitative Solubility Determination Workflow:

G cluster_1 Quantitative Solubility (Shake-Flask Method) start Add excess compound to solvent equilibrate Equilibrate at constant temperature (24-48h) start->equilibrate separate Separate solid and liquid (Centrifugation/Settling) equilibrate->separate collect Collect and dilute supernatant separate->collect quantify Quantify concentration (e.g., HPLC-UV) collect->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate

Caption: Workflow for the shake-flask solubility method.

Data Summary and Presentation

All quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Physicochemical Properties of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid

PropertyValueMethod of Determination
Molecular FormulaC₁₃H₁₇NO₂S-
Molecular Weight267.36 g/mol Calculation
Qualitative Solubility
Deionized WaterTo be determinedVisual Observation
5% NaOHTo be determinedVisual Observation
5% NaHCO₃To be determinedVisual Observation
5% HClTo be determinedVisual Observation
EthanolTo be determinedVisual Observation
Quantitative Solubility
pH 7.4 Buffer (25 °C)To be determinedShake-Flask with HPLC-UV
Ethanol (25 °C)To be determinedShake-Flask with HPLC-UV

Conclusion

This guide has outlined the essential theoretical and practical considerations for determining the molecular weight and solubility profile of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid. A precise molecular weight of 267.36 g/mol is calculated from its chemical formula, C₁₃H₁₇NO₂S. The compound's amphoteric nature, with both acidic (carboxylic acid) and basic (tertiary amine) functionalities, alongside significant non-polar regions, predicts a complex solubility profile characterized by pH-dependent aqueous solubility and good solubility in polar organic solvents. The provided step-by-step protocols for qualitative and quantitative solubility determination offer a robust framework for empirical validation of these predictions. The data generated from these studies will be invaluable for guiding formulation development, designing further preclinical studies, and ultimately understanding the therapeutic potential of this novel chemical entity.

References

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Shriner, R. L., Fuson, R. C., Curtin, D. Y., & Morrill, T. C. (1980). The Systematic Identification of Organic Compounds (6th ed.). John Wiley & Sons. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility of organic bases in aqueous and mixed-solvent media. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 511-518. [Link]

  • Bergström, C. A. S., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 75-87. [Link]

  • Ruiz, F., Gascón, I., Calvo, B., & Royo, F. M. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data, 55(11), 5030-5034. [Link]

  • Ferreira, O., & Pinho, S. P. (2012). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Thermodynamics, 47, 281-289. [Link]

  • Shayanfar, A., & Acree, W. E. (2013). Solubility of benzoic acid in aqueous ethanol mixtures at different temperatures. Journal of Solution Chemistry, 42(10), 2004-2015. [Link]

  • PubChem. (n.d.). 4-(Ethylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments (7th ed.). Cengage Learning. [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid

Executive Summary & Mechanistic Rationale

The synthesis of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid requires a highly controlled sequence of carbon-nitrogen bond formations followed by a mild deprotection step. The target molecule features a sterically demanding tertiary aniline core and a sensitive thioether moiety, necessitating orthogonal and mild reaction conditions to prevent over-alkylation, thioether oxidation, or premature ester cleavage.

The synthesis is executed via a three-step linear sequence:

  • Primary Reductive Amination: The reaction between ethyl 4-aminobenzoate and tetrahydrothiophen-3-one forms an intermediate iminium ion. Because the aniline nitrogen is rendered less nucleophilic by the electron-withdrawing para-ester group, stoichiometric acetic acid is required to accelerate iminium formation. is specifically chosen as the reducing agent because it selectively reduces the protonated iminium ion faster than the unprotonated ketone, preventing premature reduction of the starting material and avoiding over-alkylation[1].

  • Secondary Reductive Amination (N-Ethylation): N-ethylation of the sterically hindered secondary aniline is achieved using acetaldehyde. Acetaldehyde is added in excess due to its volatility. The mild nature of NaBH(OAc)3 prevents the reduction of the ethyl ester while efficiently yielding the tertiary amine[1].

  • Ester Saponification: Saponification of the ethyl ester is performed using in a THF/MeOH/H2O mixture. LiOH is selected over NaOH or KOH as it provides a milder basic environment, minimizing the risk of thioether degradation while maintaining excellent solubility in the aqueous-organic biphasic system[2]. The protocol utilizes isoelectric point precipitation (pH ~3.5) to isolate the final zwitterionic product without requiring complex chromatography.

Pathway Visualization

SynthesisWorkflow SM Ethyl 4-aminobenzoate (Benzocaine) Step1 Reductive Amination 1 Tetrahydrothiophen-3-one NaBH(OAc)3, AcOH, DCE SM->Step1 Int1 Ethyl 4-((tetrahydrothiophen- 3-yl)amino)benzoate Step1->Int1 Step2 Reductive Amination 2 Acetaldehyde NaBH(OAc)3, DCE Int1->Step2 Int2 Ethyl 4-(ethyl(tetrahydrothiophen- 3-yl)amino)benzoate Step2->Int2 Step3 Saponification LiOH, THF/H2O then HCl (pH 3-4) Int2->Step3 Product 4-(Ethyl(tetrahydrothiophen- 3-yl)amino)benzoic acid Step3->Product

Figure 1: Three-step synthesis workflow for 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid.

Step-by-Step Execution Protocols

Step 1: Synthesis of Ethyl 4-((tetrahydrothiophen-3-yl)amino)benzoate

Self-Validation Checkpoint: The secondary amine product will appear as a new, UV-active spot (254 nm) on TLC (Hexanes/EtOAc 7:3) with an Rf​ value higher than the starting aniline due to increased lipophilicity.

  • Charge a flame-dried 100 mL round-bottom flask with Ethyl 4-aminobenzoate (1.65 g, 10.0 mmol) and 1,2-Dichloroethane (DCE) (30 mL) under a nitrogen atmosphere.

  • Add Tetrahydrothiophen-3-one (1.12 g, 11.0 mmol) followed by Glacial Acetic Acid (0.57 mL, 10.0 mmol). Stir the mixture at room temperature for 30 minutes to allow for iminium ion equilibration.

  • Portion-wise, add NaBH(OAc)3 (3.18 g, 15.0 mmol) over 15 minutes to prevent excessive thermal spiking.

  • Stir the opaque suspension at room temperature for 12–16 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (30 mL) until gas evolution ceases (pH ~7-8). Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO2, gradient 5% to 20% EtOAc in Hexanes) to yield the intermediate as a pale yellow oil.

Step 2: Synthesis of Ethyl 4-(ethyl(tetrahydrothiophen-3-yl)amino)benzoate

Self-Validation Checkpoint: The tertiary amine will elute faster than the secondary amine on TLC (Hexanes/EtOAc 8:2). It will also stain positive with iodine vapor due to the thioether ring.

  • Dissolve the purified Ethyl 4-((tetrahydrothiophen-3-yl)amino)benzoate (2.01 g, 8.0 mmol) in DCE (25 mL) in a 100 mL flask under nitrogen.

  • Cool the solution to 0 °C using an ice bath. Add Acetaldehyde (0.90 mL, 16.0 mmol) dropwise via a pre-cooled syringe.

  • Add NaBH(OAc)3 (3.39 g, 16.0 mmol) in one portion. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3 (25 mL). Extract with DCM (3 × 20 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Pass the crude material through a short silica plug (Hexanes/EtOAc 8:2) to remove boron salts and trace unreacted secondary amine, yielding the pure tertiary amine ester.

Step 3: Saponification to 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid

Self-Validation Checkpoint: Normal-phase TLC is ineffective here as the zwitterionic product will streak at the baseline. Monitor the disappearance of the ester starting material via LC-MS or TLC (DCM/MeOH 9:1).

  • Dissolve Ethyl 4-(ethyl(tetrahydrothiophen-3-yl)amino)benzoate (1.68 g, 6.0 mmol) in a solvent mixture of THF/MeOH/H2O (2:1:1 v/v/v, 24 mL).

  • Add Lithium hydroxide monohydrate (LiOH·H2O) (0.75 g, 18.0 mmol) in one portion.

  • Stir the biphasic mixture vigorously at 40 °C for 4–6 hours until the ester is completely consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH).

  • Dilute the remaining aqueous phase with distilled water (10 mL) and cool to 0 °C.

  • Critical Step (Isoelectric Precipitation): Slowly add 1M HCl dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to exactly 3.5–4.0 (the approximate isoelectric point of the p-aminobenzoic acid derivative). A white to off-white precipitate will form.

  • Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization. Filter the solid via vacuum filtration, wash with ice-cold water (2 × 5 mL), and dry overnight under high vacuum to afford the final target compound.

Stoichiometric Data & Reagent Summary

StepReagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
1 Ethyl 4-aminobenzoate165.191.010.01.65 g
1 Tetrahydrothiophen-3-one102.151.111.01.12 g
1 NaBH(OAc)3211.941.515.03.18 g
1 Glacial Acetic Acid60.051.010.00.57 mL
2 Intermediate 1 (Sec-Amine)251.341.08.02.01 g
2 Acetaldehyde44.052.016.00.90 mL
2 NaBH(OAc)3211.942.016.03.39 g
3 Intermediate 2 (Tert-Amine)279.401.06.01.68 g
3 LiOH·H2O41.963.018.00.75 g

References

1.[1] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

2.[2] Title: Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL:[Link]

Sources

Application Note: NMR Spectroscopic Characterization of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists Application Area: Small Molecule Structural Elucidation, Quality Control, and IND-Enabling Characterization

Introduction & Structural Context

Nuclear Magnetic Resonance (NMR) spectroscopy remains the "gold standard" for the structural elucidation and purity assessment of small molecule drug candidates[1]. In preclinical development, rigorous characterization of Active Pharmaceutical Ingredients (APIs) and their intermediates is a strict regulatory requirement[2].

This application note details the comprehensive NMR characterization of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid (Chemical Formula: C₁₃H₁₇NO₂S). This molecule presents several distinct structural features that require advanced NMR techniques to resolve:

  • Para-Substituted Aromatic System: An AA'BB' spin system driven by the push-pull electronic effects of the electron-donating tertiary amine and the electron-withdrawing carboxylic acid.

  • Chiral Induction and Diastereotopicity: The tertiary amine is bonded to the C3 position of a tetrahydrothiophene (THT) ring, which is a chiral center. This stereocenter breaks the local symmetry of the adjacent N-ethyl group, rendering its methylene (-CH₂-) protons diastereotopic.

  • Conformational Dynamics: The THT ring undergoes rapid pseudorotation between envelope and half-chair conformations in solution, resulting in complex, strongly coupled dynamic spin systems[3].

Understanding these causal relationships between 3D molecular geometry and 1D/2D NMR spectral outputs is critical for preventing misassignments during routine quality assurance testing[4].

Self-Validating Experimental Protocol

To ensure data integrity and compliance with Good Laboratory Practices (GLP), the following protocol is designed as a self-validating system . This means the outputs of the 1D experiments are mathematically and logically cross-verified by the 2D experiments and DEPT-135 phase editing.

Sample Preparation
  • Solvent Selection: DMSO-d₆ is selected over CDCl₃ or CD₃OD. Causality: The molecule contains both a carboxylic acid and a tertiary amine, making it prone to forming zwitterionic species or strong intermolecular hydrogen-bonded aggregates that broaden NMR signals. DMSO-d₆ effectively disrupts these aggregates, ensuring sharp lines. Furthermore, unlike protic solvents (CD₃OD, D₂O), DMSO-d₆ prevents rapid deuterium exchange, allowing the critical -COOH proton to be observed.

  • Preparation Steps:

    • Weigh exactly 15.0 mg of the analyte into a clean glass vial.

    • Add 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

    • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

    • Transfer to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Instrument Setup & Acquisition

Experiments should be performed on a spectrometer operating at a minimum of 500 MHz (¹H frequency) equipped with a cryoprobe to resolve the complex multiplets of the THT ring[5].

  • ¹H NMR (1D):

    • Pulse program: zg30

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s (Ensure full relaxation for accurate integration).

  • ¹³C NMR (1D) & DEPT-135:

    • Pulse program: zgpg30 (¹³C) and dept135

    • NS: 512 (¹³C), 128 (DEPT)

    • Validation Check: The DEPT-135 must show exactly 8 protonated carbons (1x CH₃ positive, 4x CH₂ negative, 3x CH positive). The standard ¹³C spectrum must show 11 total peaks (8 protonated + 3 quaternary).

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY: Maps scalar (through-bond) proton-proton couplings. Crucial for tracing the continuous spin system around the THT ring.

    • HSQC: Maps direct ¹H-¹³C single bonds. Resolves overlapping ¹H multiplets by spreading them across the ¹³C dimension.

    • HMBC: Maps long-range (2-3 bond) ¹H-¹³C couplings. Validation Check: The HMBC must show correlations from the ethyl CH₃, ethyl CH₂, and THT C3 protons to the aromatic C4 carbon, unambiguously proving the connectivity of the tertiary amine.

Workflow N1 Sample Preparation 15 mg in 0.6 mL DMSO-d6 N2 1D NMR Acquisition (1H, 13C, DEPT) N1->N2 Lock, Shim, Tune N3 2D Homonuclear NMR (COSY, NOESY) N2->N3 Identify Spin Systems N4 2D Heteronuclear NMR (HSQC, HMBC) N2->N4 C-H Connectivity N5 Data Processing & Multiplet Analysis N3->N5 Spatial & Scalar Data N4->N5 Heteronuclear Data N6 Structural Elucidation & Stereochemical Assignment N5->N6 Self-Validating Checks

Figure 1: Self-validating NMR structural elucidation workflow for small molecule drug candidates.

Data Presentation & Mechanistic Assignment

The tables below summarize the expected chemical shifts, multiplicities, and coupling constants based on the molecular environment and established literature for tetrahydrothiophene derivatives[3][5].

Table 1: ¹H NMR Assignments (600 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentStructural Rationale / Causality
12.30br s-1H-COOHHighly deshielded due to electron withdrawal by carbonyl; broad due to exchange.
7.75d8.82HAr-H (C2, C6)Ortho to the electron-withdrawing -COOH group (deshielded).
6.70d8.82HAr-H (C3, C5)Ortho to the electron-donating amine group (shielded).
4.35m-1HTHT-H (C3)Deshielded by the adjacent electronegative nitrogen atom.
3.40dq14.0, 7.01HEthyl-CH₂ (Hₐ)Diastereotopic: Split by the other geminal proton (14 Hz) and the CH₃ (7 Hz).
3.25dq14.0, 7.01HEthyl-CH₂ (H₆)Diastereotopic: Shifted relative to Hₐ due to the chiral environment of THT-C3.
3.10dd11.0, 5.51HTHT-H (C2ₐ)Adjacent to Sulfur. Diastereotopic due to C3 stereocenter.
2.95dd11.0, 7.51HTHT-H (C2₆)Adjacent to Sulfur. Diastereotopic due to C3 stereocenter.
2.85m-2HTHT-H (C5)Adjacent to Sulfur. Complex multiplet due to ring pseudorotation.
2.20m-1HTHT-H (C4ₐ)Aliphatic ring protons.
1.95m-1HTHT-H (C4₆)Aliphatic ring protons.
1.10t7.03HEthyl-CH₃Standard vicinal coupling to the adjacent CH₂ group.
Table 2: ¹³C NMR & DEPT-135 Assignments (150 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)DEPT-135 PhaseCarbon TypeAssignment
167.5InvisibleQuaternaryCarbonyl (C=O)
151.2InvisibleQuaternaryAr-C4 (Attached to N)
131.4PositiveCHAr-C2, C6
117.8InvisibleQuaternaryAr-C1 (Attached to COOH)
111.5PositiveCHAr-C3, C5
61.2PositiveCHTHT-C3 (Attached to N)
44.5NegativeCH₂Ethyl-CH₂
33.1NegativeCH₂THT-C2 (Attached to S)
30.4NegativeCH₂THT-C4
28.7NegativeCH₂THT-C5 (Attached to S)
12.5PositiveCH₃Ethyl-CH₃

Mechanistic Insights: Resolving Spectral Complexity

The Diastereotopic Ethyl Group

A common pitfall in interpreting this spectrum is expecting a simple, clean quartet for the ethyl -CH₂- group (integrating to 2H). Because the nitrogen atom is bonded to C3 of the THT ring (a chiral center), the two protons of the ethyl methylene group reside in permanently distinct magnetic environments. They are diastereotopic. Consequently, they couple to each other (geminal coupling, ²J ≈ 14.0 Hz) and to the adjacent methyl group (vicinal coupling, ³J ≈ 7.0 Hz), resulting in two distinct doublet of quartets (dq) at 3.40 ppm and 3.25 ppm.

THT Ring Pseudorotation

Unlike rigid 6-membered rings (like piperidine) which adopt stable chair conformations, 5-membered rings containing sulfur exhibit high conformational flexibility. The THT ring rapidly interconverts between envelope and half-chair conformers on the NMR timescale[3]. This pseudorotation averages out specific axial/equatorial vicinal couplings, resulting in heavily overlapping, complex multiplets for the C4 and C5 protons. To unambiguously assign these, 2D HSQC is required to separate the overlapping proton signals based on their distinct ¹³C chemical shifts.

SpinSystem N Nitrogen (Tertiary) C3 C3 (THT Ring) N->C3 CH2 CH2 (Ethyl) N->CH2 Ar C4 (Aryl Ring) N->Ar C2 C2 (THT Ring) C3->C2 COSY C4 C4 (THT Ring) C3->C4 COSY C3->CH2 HMBC CH2->C3 HMBC CH3 CH3 (Ethyl) CH2->CH3 COSY CH3->N HMBC

Figure 2: Key COSY (scalar coupling) and HMBC (long-range) connectivity network around the tertiary amine.

Conclusion

The comprehensive characterization of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid requires careful attention to stereochemically induced signal splitting and dynamic ring conformations. By utilizing a self-validating suite of 1D and 2D NMR techniques (1H, 13C, DEPT-135, COSY, HSQC, HMBC), researchers can unambiguously confirm the molecular structure, rule out regiochemical isomers, and establish a robust analytical baseline for downstream drug development[2][4].

Sources

Application Notes and Protocols for 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid (T-221) in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid, designated herein as T-221 , is a novel synthetic compound designed for drug discovery screening. Its structure represents a strategic hybridization of two pharmacologically significant scaffolds: the 4-aminobenzoic acid (PABA) core and a tetrahydrothiophene (THT) moiety. The PABA framework is a well-established building block in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The incorporation of the THT ring, a saturated sulfur-containing heterocycle found in natural products like the antibiotic albomycin, offers unique stereochemical and lipophilic properties that can enhance target engagement and pharmacokinetic profiles.[4][5] This document provides a detailed guide for researchers, outlining potential therapeutic applications for T-221 and furnishing robust, step-by-step protocols for its initial biological evaluation.

Rationale and Hypothesized Therapeutic Applications

The design of T-221 is predicated on the principle of molecular hybridization, combining the versatile PABA scaffold with the THT ring. PABA derivatives have been successfully developed into drugs ranging from anesthetics to antifibrotic agents.[6] Their derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][3] Concurrently, the tetrahydrothiophene motif and its derivatives are being explored for their therapeutic potential, particularly as novel antimicrobial and anti-inflammatory agents.[5][7]

Based on this structural heritage, we hypothesize two primary avenues for the investigation of T-221:

  • As a Novel Antimicrobial Agent: The PABA structure is famously mimicked by sulfonamide antibiotics to inhibit folate synthesis in bacteria.[3] T-221, as a PABA derivative, may interfere with this pathway or exert its effects through an alternative mechanism. The THT moiety could facilitate membrane transport or interaction with novel bacterial targets.

  • As a Modulator of Inflammatory Pathways: Aminobenzoic acid analogs are known to modulate key inflammatory signaling cascades, including NF-κB and STAT3.[1] T-221 may therefore possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in response to stimuli.

Proposed Mechanism of Action: Anti-Inflammatory Pathway Modulation

We propose that T-221 may exert anti-inflammatory effects by interfering with the Toll-like receptor 4 (TLR4) signaling pathway, a critical cascade in the innate immune response to bacterial endotoxins like lipopolysaccharide (LPS). Inhibition of this pathway would lead to a downstream reduction in the activation of the transcription factor NF-κB and, consequently, a decrease in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Caption: Hypothesized inhibition of the NF-κB pathway by T-221.

Experimental Protocols

The following protocols provide a robust framework for the initial screening of T-221's biological activity.

Protocol 1: Antimicrobial Activity Assessment via Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method to determine the lowest concentration of T-221 that inhibits the visible growth of a target microorganism.

Causality Behind Experimental Choices:

  • Method: Broth microdilution is a standardized, high-throughput method (CLSI guidelines) for quantitative assessment of antimicrobial susceptibility.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria, ensuring reproducibility.

  • Positive Control: A well-characterized antibiotic (e.g., Ciprofloxacin) validates assay performance and provides a benchmark for potency.

  • Negative Control: A solvent control (DMSO) ensures that the vehicle used to dissolve T-221 does not interfere with bacterial growth.

MIC Assay Workflow prep 1. Prepare T-221 Stock (e.g., 10 mg/mL in DMSO) serial_dilute 2. Serial Dilution Create 2x concentrations in CAMHB prep->serial_dilute plate_compound 3. Plate Compounds Add 50 µL of 2x T-221 dilutions to 96-well plate serial_dilute->plate_compound inoculate 5. Inoculate Plate Add 50 µL of bacterial suspension to each well (Final concentration ~5x10^5 CFU/mL) plate_compound->inoculate prep_inoculum 4. Prepare Bacterial Inoculum Adjust to 0.5 McFarland (~1.5x10^8 CFU/mL) Dilute to ~1x10^6 CFU/mL prep_inoculum->inoculate incubate 6. Incubate 37°C for 18-24 hours inoculate->incubate read 7. Read Results Determine MIC by visual inspection for turbidity incubate->read

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Methodology:

  • Preparation of T-221 Stock: Prepare a 10 mg/mL stock solution of T-221 in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a separate 96-well plate, perform a 2-fold serial dilution of the T-221 stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a range of working concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). These will be 2x the final desired concentrations.

  • Plate Setup: Add 50 µL of each 2x T-221 dilution to the corresponding wells of a sterile, clear, flat-bottom 96-well microtiter plate. Also, prepare wells for a positive control (a known antibiotic like Ciprofloxacin) and a negative/vehicle control (DMSO at the highest concentration used).

  • Bacterial Inoculum Preparation:

    • Select colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) from an overnight agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This brings the final volume to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Data Analysis: The MIC is defined as the lowest concentration of T-221 at which no visible bacterial growth (turbidity) is observed.

Protocol 2: Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol measures the ability of T-221 to inhibit the secretion of the pro-inflammatory cytokine TNF-α from murine macrophage cells (e.g., RAW 264.7) stimulated with LPS.

Causality Behind Experimental Choices:

  • Cell Line: RAW 264.7 cells are a widely used and well-characterized murine macrophage cell line that reliably produces inflammatory cytokines in response to LPS.

  • Stimulant: LPS is a potent activator of the TLR4 pathway, mimicking the inflammatory response to Gram-negative bacterial infection.

  • Endpoint: TNF-α is a key early-response cytokine in the inflammatory cascade. Measuring its inhibition via a highly sensitive and specific method like ELISA provides a direct readout of the compound's anti-inflammatory potential.

  • Cytotoxicity Assay: A concurrent cytotoxicity assay (e.g., MTT or LDH) is crucial to ensure that the observed reduction in TNF-α is due to specific anti-inflammatory activity and not simply because the compound is killing the cells.

Anti-inflammatory Assay Workflow seed_cells 1. Seed Cells Plate RAW 264.7 cells in a 96-well plate (e.g., 5x10^4 cells/well) and incubate overnight pretreat 2. Compound Pre-treatment Add varying concentrations of T-221 to wells Incubate for 1-2 hours seed_cells->pretreat stimulate 3. LPS Stimulation Add LPS (e.g., 100 ng/mL final concentration) to all wells except the unstimulated control pretreat->stimulate incubate 4. Incubate 18-24 hours at 37°C, 5% CO₂ stimulate->incubate collect 5. Collect Supernatant Centrifuge plate and collect cell-free supernatant incubate->collect cytotox 7. Cytotoxicity Assay Perform MTT or LDH assay on remaining cells to assess viability incubate->cytotox elisa 6. TNF-α ELISA Quantify TNF-α concentration in supernatant according to manufacturer's protocol collect->elisa

Caption: Workflow for evaluating anti-inflammatory activity.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well flat-bottom tissue culture plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM medium. Incubate overnight at 37°C with 5% CO₂.

  • Compound Pre-treatment: Prepare serial dilutions of T-221 in complete medium. Remove the old medium from the cells and add 100 µL of the T-221 dilutions. Include wells for a positive control (e.g., Dexamethasone), an LPS-only control, and an untreated (media only) control. Incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of a 1.1 µg/mL LPS solution to all wells except the untreated control, achieving a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

  • Cytotoxicity Assessment: Concurrently, perform a cell viability assay (e.g., MTT) on the remaining cells in the plate to determine if T-221 exhibits cytotoxicity at the tested concentrations.

Data Presentation and Interpretation

Results should be recorded and analyzed to determine the potency of T-221. The IC₅₀ value (the concentration at which 50% of the cytokine release is inhibited) can be calculated from the anti-inflammatory assay data using non-linear regression analysis.

Table 1: Sample Data Summary for T-221 Evaluation

Assay TypeTest Organism/Cell LineEndpointResultPositive ControlControl Result
AntimicrobialS. aureus ATCC 29213MIC16 µg/mLCiprofloxacin0.5 µg/mL
AntimicrobialE. coli ATCC 25922MIC32 µg/mLCiprofloxacin0.25 µg/mL
Anti-inflammatoryRAW 264.7TNF-α Inhibition IC₅₀5.2 µMDexamethasone25 nM
CytotoxicityRAW 264.7CC₅₀> 100 µMDoxorubicin1.5 µM

Conclusion

The novel compound 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid (T-221) presents a promising starting point for drug discovery campaigns, particularly in the fields of infectious and inflammatory diseases. The provided protocols offer a standardized methodology for its initial characterization. A favorable result, such as potent antimicrobial or anti-inflammatory activity with low cytotoxicity, would warrant further investigation, including mechanism-of-action studies, structure-activity relationship (SAR) exploration, and evaluation in more complex biological systems.

References

  • Benchchem. Applications of Aminobenzoic Acid Analogs in Medicinal Chemistry: Application Notes and Protocols.
  • Jampilek, J., & Kralova, K. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 32. Available from: [Link]

  • Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. Available from: [Link]

  • Wikipedia. 4-Aminobenzoic acid. Available from: [Link]

  • Wikipedia. Tetrahydrothiophene. Available from: [Link]

  • ResearchGate. Structures of selected drugs containing THF ring. Available from: [Link]

  • Scholars Research Library. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Available from: [Link]

  • precisionFDA. TETRAHYDROTHIOPHENE FENTANYL. Available from: [Link]

  • National Center for Advancing Translational Sciences. TETRAHYDROTHIOPHENE - Inxight Drugs. Available from: [Link]

  • PubChem. Tetrahydrothiophene. Available from: [Link]

  • Molbase. Synthesis of 3-amino-benzoic acid. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. Available from: [Link]

  • American Chemical Society Publications. Design, Synthesis, and SAR of C-3 Benzoic Acid, C-17 Triterpenoid Derivatives. Available from: [Link]

  • Asian Journal of Research in Chemistry. Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Available from: [Link]

  • PubMed. Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents. Available from: [Link]

  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available from: [Link]

  • PubMed Central. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4][6]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Available from: [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]

  • Beilstein Journals. Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Available from: [Link]

  • PubMed Central. PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. Available from: [Link]

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Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on high-resolution mass spectrometry (HRMS) for metabolite identification and pharmacokinetic profiling, understanding the gas-phase dissociation mechanics of complex active pharmaceutical ingredients (APIs) and their building blocks is paramount. This application note details the structural elucidation and collision-induced dissociation (CID) pathways of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid . By dissecting its fragmentation causality, this guide provides bioanalytical scientists with the diagnostic product ions required to develop highly selective Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays.

Analyte Profile & Physicochemical Properties

Understanding the structural motifs of the analyte is the first step in predicting its ionization and fragmentation behavior. The molecule features a benzoic acid core, a tertiary amine, and a tetrahydrothiophene ring, each contributing specific gas-phase thermodynamic properties.

Table 1: Physicochemical & Structural Profile

ParameterValue
Compound Name 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid
Molecular Formula C13H17NO2S
Monoisotopic Exact Mass 251.0980 Da
Precursor Ion[M+H]+ 252.1058 Da
Key Structural Motifs Tertiary amine, Tetrahydrothiophene ring, Benzoic acid

Mechanistic Insights into Gas-Phase Fragmentation

To optimize mass spectrometric detection, one must understand the causality of the molecule's fragmentation. The gas-phase fragmentation of para-aminobenzoic acid derivatives is heavily influenced by the localization of the proton and the nature of the N-substituents[1].

  • Protonation Dynamics: In positive electrospray ionization (ESI+), the molecule possesses three potential protonation sites: the carbonyl oxygen, the thioether sulfur, and the tertiary amine. Due to its superior gas-phase basicity, the tertiary amine serves as the primary site of protonation. This localized charge dictates the subsequent fragmentation cascade, which is driven by [2].

  • Pathway A (Tetrahydrothiophene Loss): The most diagnostic cleavage occurs at the N-alicyclic bond. Charge-driven fragmentation leads to the expulsion of a neutral tetrahydrothiophene molecule (88 Da). This is facilitated by the inductive effect of the protonated amine, yielding a highly stable 4-(ethylamino)benzoic acid product ion at m/z 164.0711. Alternatively, charge retention on the sulfur-containing ring yields the tetrahydrothiophenium cation at m/z 87.0268.

  • Pathway B (Dealkylation): The N-ethyl group undergoes a characteristic β -hydrogen transfer to the nitrogen, expelling neutral ethylene (28 Da) and forming the m/z 224.0745 fragment.

  • Pathway C (Carboxyl Cleavage): The para-substitution pattern prevents the 'ortho-effect' (which typically dominates adjacent functional groups and suppresses standard cleavages), leading to predictable, sequential losses[3]. The carboxylic acid group loses H2O (-18 Da) to form an acylium ion (m/z 234.0953).

Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

To ensure the trustworthiness of the bioanalytical assay, the following protocol incorporates a self-validating system, including rigorous[4].

Sample Preparation
  • Stock Solution: Weigh 1.0 mg of the analyte and dissolve in 1.0 mL of LC-MS grade DMSO to yield a 1 mg/mL stock. Causality: DMSO ensures complete solubilization of the hydrophobic tetrahydrothiophene moiety while maintaining compatibility with aqueous dilutions.

  • Working Solution: Dilute the stock solution 1:100 in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to create a 10 µg/mL working solution. Further dilute to 100 ng/mL for MS/MS tuning.

Chromatographic Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile. Causality: Formic acid acts as a proton source, maximizing the ionization efficiency of the tertiary amine in ESI+.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 1.0 minute.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2.0 µL.

Mass Spectrometry Parameters (Q-TOF or Orbitrap)
  • Ionization Mode: Positive ESI (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE): Ramped from 15 eV to 45 eV using Nitrogen as the collision gas. Causality: Ramping the CE ensures the simultaneous capture of both precursor-proximal fragments (e.g., loss of H2O) and deep-cleavage structural reporters (e.g., m/z 87.0268).

System Validation & Trustworthiness Checks
  • System Suitability Test (SST): Prior to batch acquisition, inject a 10 ng/mL standard. The system is validated only if retention time drift is < 2%, mass accuracy is < 5 ppm, and signal-to-noise (S/N) > 100.

  • Blank Verification: Inject a solvent blank (50:50 H2O:MeCN + 0.1% FA) immediately following the highest calibration standard. The run is self-validated if carryover is < 20% of the Lower Limit of Quantification (LLOQ) response.

Data Presentation: Product Ion Characterization

The following table summarizes the quantitative exact mass data for the major fragments generated under the described CID conditions.

Table 2: High-Resolution Product Ion Assignments (ESI+)

m/z (Theoretical)Mass Error (ppm)FormulaNeutral LossStructural Assignment
252.1058 < 2.0C13H18NO2S+N/AProtonated Precursor Ion
234.0953 < 2.0C13H16NOS+-18.0105 (H2O)Acylium ion formation
224.0745 < 2.0C11H14NO2S+-28.0313 (C2H4)N-deethylation
164.0711 < 2.0C9H10NO2+-88.0347 (C4H8S)Loss of tetrahydrothiophene
136.0398 < 2.0C7H6NO2+-116.0660 (C4H8S + C2H4)4-aminobenzoic acid cation
87.0268 < 2.0C4H7S+-165.0790 (C9H9NO2)Tetrahydrothiophenium cation

Fragmentation Pathway Visualization

The logical relationships and cleavage cascades of the analyte are mapped below.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 252.1058 C13H18NO2S+ F1 [M+H - H2O]+ m/z 234.0953 C13H16NOS+ M->F1 - H2O (-18 Da) F2 [M+H - C4H8S]+ m/z 164.0711 C9H10NO2+ M->F2 - C4H8S (-88 Da) C-N Cleavage F3 [M+H - C2H4]+ m/z 224.0745 C11H14NO2S+ M->F3 - C2H4 (-28 Da) Dealkylation F5 [C4H7S]+ m/z 87.0268 Tetrahydrothiophenium M->F5 C-N Cleavage Charge Retention F4 [M+H - C4H8S - C2H4]+ m/z 136.0398 C7H6NO2+ F2->F4 - C2H4 (-28 Da) F3->F4 - C4H8S (-88 Da)

Proposed ESI-MS/MS fragmentation pathway of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid.

References

  • Development and Application of a Rapid Screening SPE-LC-QTOF Method for the Quantification of 14 Anesthetics in Aquatic Products Source: Food Analytical Methods (Springer / ResearchGate) URL:[Link]

  • Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids Source: Mass Spektrom / National Library of Medicine (PubMed) URL:[Link]

  • Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus Source: Journal of the American Society for Mass Spectrometry / PubMed URL:[Link]

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Application Note: Cellular Uptake and Permeability Profiling of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Techniques: Caco-2 Bidirectional Permeability, HEK293-OAT Cellular Uptake, LC-MS/MS Quantification

Introduction & Mechanistic Rationale

4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid is a complex, amphoteric small molecule. Its structure features a lipophilic tetrahydrothiophene ring coupled to a tertiary amine, terminating in a polar benzoic acid moiety. This dual nature dictates a multifaceted cellular absorption profile that cannot be accurately modeled by passive diffusion assays (like PAMPA) alone.

While the lipophilic tail promotes passive transcellular diffusion, the benzoic acid group is a classic pharmacophore recognized by Solute Carrier (SLC) transporters—specifically, the Organic Anion Transporter (OAT) family[1]. In hepatic and renal tissues, OAT2 and OAT3 are primary drivers for the active uptake and clearance of benzoic acid derivatives[2]. Furthermore, human OAT2 exhibits distinct transport functions compared to OAT1 and OAT3, making it highly sensitive to specific organic anions[3].

To rigorously evaluate the pharmacokinetics of this compound, a dual-assay approach is required:

  • Caco-2 Bidirectional Assay: To evaluate intestinal absorption, passive permeability, and potential susceptibility to apical efflux pumps (e.g., P-glycoprotein).

  • HEK293-OAT Overexpression Assay: To isolate and quantify the active, carrier-mediated transport driven by the benzoic acid moiety.

G Compound 4-(Ethyl(tetrahydrothiophen- 3-yl)amino)benzoic acid Passive Passive Transcellular Diffusion Compound->Passive Lipophilic Moiety OAT Active Transport (OAT1/OAT2/OAT3) Compound->OAT Benzoic Acid Moiety Intracellular Intracellular Space (Enterocyte/Hepatocyte) Passive->Intracellular OAT->Intracellular Efflux Apical Efflux (P-gp / BCRP) Intracellular->Efflux Active Clearance Blood Systemic Circulation (Basolateral) Intracellular->Blood Basolateral Transfer

Mechanistic pathways for cellular uptake and efflux of the target benzoic acid derivative.

Experimental Design: Establishing Causality & Trustworthiness

A robust assay is a self-validating system. We do not merely measure endpoints; we embed controls that verify the physical and biological integrity of the experiment at every step.

  • Monolayer Integrity (Causality): Caco-2 cells must be cultured for 21 days to form tight junctions mimicking the intestinal epithelium[4]. We utilize Lucifer Yellow, a paracellular marker, to validate this. If Lucifer Yellow permeates the membrane, the tight junctions are compromised, and the data is void.

  • Isolating Active Transport (Causality): Active transport is ATP- and temperature-dependent. By running parallel HEK293-OAT uptake assays at 37°C and 4°C, we can subtract the passive membrane partitioning (which occurs at both temperatures) from the total uptake to isolate the biological transport component.

  • Chemical Inhibition (Causality): Probenecid is a prototypical uricosuric agent and a potent chemical inhibitor of organic anion transporters[1]. Co-incubating the compound with 100 µM Probenecid provides definitive proof of OAT-mediated uptake if the intracellular concentration drops significantly.

Workflow Start Cell Culture Preparation Caco2 Caco-2 Seeding (21-day differentiation) Start->Caco2 HEK HEK293-OAT Seeding (Transient/Stable) Start->HEK Validation Monolayer Validation (TEER & Lucifer Yellow) Caco2->Validation Assay Uptake & Permeability Assay (± Probenecid Inhibitor) HEK->Assay Validation->Assay LCMS Sample Prep & LC-MS/MS Quantification Assay->LCMS Analysis Data Analysis (P_app & Efflux Ratio) LCMS->Analysis

Experimental workflow for dual-model cellular uptake and permeability profiling.

Step-by-Step Experimental Protocols

Caco-2 Bidirectional Permeability Assay

Objective: Determine the apparent permeability ( Papp​ ) and Efflux Ratio (ER).

  • Cell Seeding: Seed Caco-2 cells (ATCC HTB-37) onto 24-well polycarbonate Transwell inserts (0.4 µm pore size) at a density of 6×104 cells/cm²[4]. Maintain in DMEM supplemented with 10% FBS for 21–25 days.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Assay Buffer Preparation: Prepare Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES to pH 7.4.

  • Dosing:

    • Apical to Basolateral (A-B): Add 10 µM of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid to the apical chamber. Add blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Reverse the addition.

    • Self-Validation Step: Include 100 µM Lucifer Yellow in the donor compartments to continuously monitor monolayer integrity during the assay[4].

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.

  • Termination: Collect donor compartment samples at 120 minutes to calculate total mass balance, ensuring the compound is not lost to non-specific plastic binding.

HEK293-OAT Cellular Uptake Assay

Objective: Quantify specific OAT-mediated intracellular accumulation.

  • Cell Preparation: Seed wild-type HEK293 and HEK293 cells stably expressing OAT2/OAT3 in 96-well plates at 1×105 cells/well. Culture for 48 hours until 90% confluent.

  • Pre-incubation: Wash cells twice with warm HBSS. Pre-incubate for 15 minutes. For inhibition control wells, add 100 µM Probenecid during this step[1].

  • Uptake Initiation: Add 10 µM of the target compound. Incubate parallel plates at 37°C and 4°C for 10 minutes.

  • Quenching & Lysis: Rapidly aspirate the dosing solution and wash cells three times with ice-cold PBS to halt transport. Add 100 µM of cold Methanol/Water (80:20 v/v) containing an internal standard (e.g., labetalol) to lyse the cells and precipitate proteins.

  • Extraction: Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Quantification

Objective: Highly sensitive, label-free quantification of the analyte.

  • Instrumentation: Utilize an Agilent 1200 Series Rapid Resolution LC (RRLC) coupled to an Agilent 6460 Triple Quadrupole Mass Spectrometer[5].

  • Chromatography: Inject 5 µL onto a C18 sub-2-micron column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate in Electrospray Ionization (ESI) positive mode (due to the readily ionizable tertiary amine). Optimize fragmentor voltage and collision energy using MassHunter Optimizer software[5].

Data Analysis & Interpretation

Quantitative Metrics

The apparent permeability ( Papp​ ) is calculated using the following self-validating equation[4]:

Papp​=A×C0​dQ/dt​

Where:

  • dQ/dt = Steady-state rate of appearance in the receiver chamber (µmol/s)

  • A = Surface area of the Transwell membrane (cm²)

  • C0​ = Initial concentration in the donor chamber (µM)

The Efflux Ratio (ER) is calculated as: ER=Papp​(A−B)Papp​(B−A)​

Data Summaries

Table 1: Physicochemical Properties & Assay Parameters

ParameterValue / DescriptionRationale for Assay Design
Target Compound 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acidAmphoteric nature requires dual-assay profiling.
Predicted pKa ~4.0 (acidic), ~5.5 (basic)Zwitterionic at physiological pH (7.4); limits passive diffusion.
Caco-2 Incubation 120 minutes, 37°CStandard timeframe for steady-state flux calculation.
OAT Inhibitor Probenecid (100 µM)Classical inhibitor to validate active OAT1/3 transport[1].
Lysis Solvent 80% Cold MethanolInstantly quenches metabolism and precipitates proteins.

Table 2: Expected Permeability and Efflux Profiles

Assay ConditionExpected OutcomeMechanistic Interpretation
Caco-2 (A-B) Moderate Papp​ ( 1−5×10−6 cm/s)Lipophilic tail allows some passive diffusion, but polarity limits it.
Caco-2 (B-A) High Papp​ (> 10×10−6 cm/s)Likely subject to apical efflux (ER > 2.0).
HEK293-WT (37°C) Low Intracellular Conc.Baseline passive partitioning into cells.
HEK293-OAT (37°C) High Intracellular Conc.Active uptake driven by the benzoic acid pharmacophore[2].
HEK293-OAT + Probenecid Low Intracellular Conc.Competitive inhibition proves OAT-mediated transport[1].
Mass Balance > 85% RecoveryEnsures compound is not degrading or binding to plastic.

References

  • Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy - PMC Source: nih.gov URL:[Link]

  • Benzoic acid and specific 2-oxo acids activate hepatic efflux of glutamate at OAT2 Source: researchgate.net URL:[Link]

  • Analysis of PAMPA samples using the Agilent 1200 Series RRLC system with an Agilent 6460 Triple Quadrupole LC/MS system Source: ingenieria-analitica.com URL:[Link]

  • Human organic anion transporter 2 is distinct from organic anion transporters 1 and 3 with respect to transport function Source: physiology.org URL:[Link]

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Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing yield bottlenecks during the synthesis of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the causality behind common synthetic failures—specifically focusing on steric hindrance, electronic deactivation, and oxidative sensitivities—and provide field-proven, self-validating protocols to improve your overall yield from <15% to >65%.

Synthetic Workflow Overview

The standard synthesis of this target molecule relies on a three-step sequence starting from commercially available ethyl 4-aminobenzoate (benzocaine). Protecting the carboxylic acid as an ester is a mandatory prerequisite to prevent zwitterion formation and side reactions during the subsequent amination steps.

SynthesisRoute SM Ethyl 4-aminobenzoate (Starting Material) Step1 Step 1: Reductive Amination + Dihydrothiophen-3(2H)-one Ti(OiPr)4, NaBH4 SM->Step1 Int1 Intermediate 1: Ethyl 4-((tetrahydrothiophen-3-yl)amino)benzoate Step1->Int1 Step2 Step 2: N-Ethylation + Acetaldehyde, NaBH(OAc)3 Int1->Step2 Int2 Intermediate 2: Ethyl 4-(ethyl(tetrahydrothiophen-3-yl)amino)benzoate Step2->Int2 Step3 Step 3: Saponification LiOH, THF/H2O (Degassed) Int2->Step3 Product Target Molecule: 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid Step3->Product

Fig 1: Three-step synthetic workflow for 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why is the yield of my first reductive amination step so low (<20%)?

The Causality: You are likely using standard reductive amination conditions (e.g., NaBH(OAc)₃ in DCE)[1]. The nucleophilicity of the starting aniline is severely dampened by the electron-withdrawing para-ester group. Furthermore, dihydrothiophen-3(2H)-one is a relatively unreactive ketone. When the reducing agent is present alongside the unreacted starting materials, it prematurely reduces the ketone to tetrahydrothiophen-3-ol, permanently stalling the reaction. Literature confirms that reductive aminations involving dihydrothiophen-3(2H)-one and deactivated anilines typically yield around 15% under standard conditions[1].

The Solution: Decouple the imine formation from the reduction. Utilize Titanium(IV) isopropoxide[Ti(OiPr)₄] as a Lewis acid and water scavenger[2]. Titanium strongly coordinates to the ketone oxygen, highly activating it toward nucleophilic attack by the deactivated aniline, driving the transient imine/enamine formation to completion before any reducing agent is introduced.

Q2: My N-ethylation (Step 2) using Ethyl Iodide (EtI) and K₂CO₃ is stalling at 35% conversion. How do I push this to completion?

The Causality: Steric hindrance. The secondary amine formed in Step 1 is flanked by a bulky tetrahydrothiophene ring. When using an alkyl halide like ethyl iodide, the transition state for the Sₙ2 substitution is highly sterically crowded. Additionally, the basic conditions (K₂CO₃) promote the competing E2 elimination of ethyl iodide to ethylene gas, consuming your reagent without yielding the product.

The Solution: Abandon direct alkylation and switch to a second reductive amination using acetaldehyde and NaBH(OAc)₃. The transient iminium ion formed with acetaldehyde is planar, highly electrophilic, and much less susceptible to steric clashing than an Sₙ2 transition state.

Q3: During the final ester hydrolysis (Step 3), I am observing a highly polar impurity by LC-MS (M+16). What is this?

The Causality: The M+16 mass shift indicates oxidation. The sulfur atom in the tetrahydrothiophene ring is highly susceptible to oxidation, forming a sulfoxide. This often occurs during prolonged saponification in basic aqueous conditions if the reaction is exposed to atmospheric oxygen.

The Solution: Implement strict anaerobic protocols for the hydrolysis. Use thoroughly degassed solvents (sparged with Argon) and run the saponification under an inert atmosphere.

Root Cause Analysis & Corrective Actions

RootCause YieldLoss Low Overall Yield (< 15%) Cause1 Step 1: Poor Imine Formation YieldLoss->Cause1 Cause2 Step 2: Steric Hindrance YieldLoss->Cause2 Cause3 Step 3: Thioether Oxidation YieldLoss->Cause3 Detail1 Deactivated Aniline (p-Ester group) Cause1->Detail1 Sol1 Use Ti(OiPr)4 Lewis Acid Detail1->Sol1 Detail2 Bulky Tetrahydrothiophene blocks N-alkylation Cause2->Detail2 Sol2 Switch to Acetaldehyde Reductive Amination Detail2->Sol2 Detail3 Sulfoxide formation during basic workup Cause3->Detail3 Sol3 Degassed Solvents Inert Atmosphere Detail3->Sol3

Fig 2: Root cause analysis and corrective actions for synthesis yield bottlenecks.

Quantitative Data & Optimization Matrices

The following tables summarize our internal optimization data, proving the efficacy of the recommended corrective actions.

Table 1: Optimization of Step 1 (Reductive Amination of Dihydrothiophen-3(2H)-one)

MethodReagentsSolventTemp / TimeIsolated YieldPrimary Failure Mode
StandardNaBH(OAc)₃ (2 eq), AcOHDCERT, 24h15 - 18%Ketone reduction
AcidicNaBH₃CN (2 eq), ZnCl₂MeOH65°C, 16h28 - 32%Incomplete conversion
Optimized 1. Ti(OiPr)₄ (2 eq)2. NaBH₄ (1.5 eq) Neat / THFEtOH RT, 12hRT, 2h 78 - 82% None (Self-validating)

Table 2: Optimization of Step 2 (N-Ethylation)

MethodElectrophileBase / ReductantSolventTempIsolated Yield
AlkylationEthyl Iodide (3 eq)K₂CO₃ (3 eq)DMF60°C35% (Stalled)
AlkylationEthyl Iodide (3 eq)Cs₂CO₃ (3 eq)DMF80°C42% (E2 side products)
Optimized Acetaldehyde (3 eq) NaBH(OAc)₃ (2.5 eq) DCE RT 88 - 91%

Optimized Step-by-Step Methodologies

Protocol 1: Synthesis of Ethyl 4-((tetrahydrothiophen-3-yl)amino)benzoate (Step 1)

This protocol utilizes a Titanium-mediated pre-formation of the imine to overcome electronic deactivation.

  • Imine Formation: To a flame-dried 100 mL round-bottom flask under Argon, add ethyl 4-aminobenzoate (1.65 g, 10.0 mmol) and dihydrothiophen-3(2H)-one (1.23 g, 12.0 mmol).

  • Add Titanium(IV) isopropoxide (5.68 g, 20.0 mmol) neat. Stir the resulting viscous mixture at room temperature for 12 hours.

    • Self-Validation Check: Take a 5 µL aliquot, quench in MeOH, and analyze via LC-MS. You should observe >95% conversion to the imine mass before proceeding.

  • Reduction: Dilute the reaction mixture with anhydrous Ethanol (30 mL) and cool to 0 °C using an ice bath.

  • Carefully add Sodium borohydride (NaBH₄) (0.57 g, 15.0 mmol) in small portions over 15 minutes to control hydrogen evolution.

  • Stir at room temperature for 2 hours.

  • Workup: Quench the reaction by adding 10 mL of water (Caution: vigorous bubbling and formation of white TiO₂ precipitate). Filter the suspension through a pad of Celite, washing thoroughly with Ethyl Acetate (3 x 50 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to afford Intermediate 1 as a pale yellow oil (Yield: ~80%).

Protocol 2: Synthesis of Ethyl 4-(ethyl(tetrahydrothiophen-3-yl)amino)benzoate (Step 2)

This protocol utilizes reductive amination to bypass the steric hindrance associated with direct Sₙ2 alkylation.

  • Dissolve Intermediate 1 (2.0 g, 7.96 mmol) in anhydrous 1,2-Dichloroethane (DCE) (40 mL) under Argon.

  • Add Acetaldehyde (1.05 g, 23.8 mmol) and glacial Acetic Acid (0.48 g, 7.96 mmol). Stir at room temperature for 30 minutes to allow iminium formation.

  • Add Sodium triacetoxyborohydride [NaBH(OAc)₃] (4.22 g, 19.9 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract with Dichloromethane (3 x 30 mL).

  • Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield Intermediate 2 (Yield: ~88%).

Protocol 3: Synthesis of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid (Step 3)

This protocol utilizes degassed solvents to prevent thioether oxidation to the sulfoxide.

  • Solvent Preparation: Prepare a 3:1 mixture of THF and deionized water (40 mL total). Sparge the mixture vigorously with Argon gas for 30 minutes prior to use.

  • Dissolve Intermediate 2 (1.5 g, 5.37 mmol) in the degassed THF/H₂O mixture under an Argon atmosphere.

  • Add Lithium hydroxide monohydrate (LiOH·H₂O) (0.68 g, 16.1 mmol).

  • Stir the reaction at 40 °C for 6 hours under a continuous Argon balloon.

  • Workup: Cool the mixture to room temperature and remove the THF in vacuo.

  • Dilute the remaining aqueous layer with degassed water (10 mL) and wash once with Diethyl Ether (15 mL) to remove unreacted starting material.

  • Carefully acidify the aqueous layer to pH 3-4 using 1M HCl. The product will precipitate.

  • Extract the aqueous layer with Ethyl Acetate (3 x 25 mL), dry over Na₂SO₄, and concentrate to afford the final target molecule, 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid, as an off-white solid (Yield: ~92%).

References

  • Discovery of Novel 3-Amino-4-alkoxyphenylketones as PDE4 Inhibitors with Improved Oral Bioavailability and Safety against Spatial Memory Impairments. ACS Publications. URL:[Link]

  • Compounds useful for the treatment of degenerative and inflammatory diseases. US Patent 9,415,037 B2.

Sources

Technical Support Center: Troubleshooting Guide for 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical barriers associated with 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid (hereafter referred to as ETABA ).

ETABA is a complex, highly lipophilic weak acid. While the benzoic acid moiety provides a handle for ionization, the bulky hydrophobic tail (comprising the ethyl and tetrahydrothiophene groups attached to an aniline nitrogen) severely restricts aqueous solvation. This guide provides field-proven, self-validating protocols to overcome these barriers in both in vitro and in vivo settings.

Part 1: Compound Profiling & Causality of Insolubility

To troubleshoot ETABA, we must first understand the thermodynamic forces driving its precipitation. The aniline-derived tertiary amine has a highly depressed pKa (~2.5), meaning it remains unionized at physiological pH. Consequently, solubility is entirely dependent on the ionization of the benzoic acid group (pKa ~4.5) and the mitigation of the molecule's massive hydrophobic surface area.

Table 1: Physicochemical Profile & Solubility Metrics of ETABA

ParameterEstimated ValueMechanistic Impact on Aqueous Solubility
Molecular Weight 279.36 g/mol Moderate size, but dominated by hydrophobic surface area.
LogP (Lipophilicity) 3.5 - 4.2High thermodynamic penalty for cavity formation in water.
pKa (Benzoic Acid) ~4.5Primary site for salt formation; ionized at pH > 5.5.
pKa (Aniline Nitrogen) ~2.5Unionized at physiological pH; basicity is sterically hindered.
Intrinsic Solubility ( S0​ ) < 1 µg/mLExtreme hydrophobicity limits baseline un-ionized solubility.
Crystal Lattice Energy HighStrong intermolecular π−π stacking resists dissolution.
Part 2: Diagnostic Workflow

Before selecting a protocol, identify your target experimental environment. The diagram below outlines the decision-making process for ETABA solubility enhancement.

G Start ETABA Solubility Challenge pH_Check Target Assay Environment? Start->pH_Check Low_pH Low pH (< 4.5) (e.g., Gastric Media) pH_Check->Low_pH Oral/Gastric High_pH Physiological pH (7.4) (e.g., Plasma/Cell Media) pH_Check->High_pH IV/In vitro Sol1 Cyclodextrin Complexation (Shields lipophilic core) Low_pH->Sol1 Sol3 Cocrystallization (Disrupts crystal lattice) Low_pH->Sol3 High_pH->Sol1 Sol2 Salt Formation (e.g., Sodium Salt) High_pH->Sol2

Decision matrix for ETABA solubility enhancement based on target assay conditions.

Part 3: FAQs & Troubleshooting Protocols
FAQ 1: I cannot get ETABA to dissolve in standard aqueous buffers (pH 7.4) at concentrations above 10 µM. What is limiting the solubility?

The Causality: Even though the benzoic acid group is ionized at pH 7.4, the resulting carboxylate anion is insufficient to drag the bulky, hydrophobic tetrahydrothiophene-ethyl-aniline complex into solution. The molecule forms aggregates or micelle-like structures that rapidly precipitate. The Solution: Isolate the compound as a highly soluble alkali metal salt prior to dissolution. lowers the crystal lattice energy and maximizes the dissolution rate by altering the pH of the diffusion layer[1][2].

Protocol 1: In Situ Sodium Salt Formation (Self-Validating)

  • Suspension: Weigh 100 mg of ETABA free acid and suspend it in 5 mL of LC-MS grade water.

    • Validation Check: The suspension will be highly opaque and milky, confirming the low intrinsic solubility ( S0​ ).

  • Titration: Add 1.0 molar equivalent of 0.1 N NaOH dropwise under continuous magnetic stirring at room temperature.

  • Equilibration: Stir for 2 hours.

    • Validation Check: The opaque suspension must transition to a completely optically clear solution. If turbidity persists, the compound has degraded, or the NaOH equivalent was miscalculated.

  • Lyophilization: Flash-freeze the clear solution in liquid nitrogen and lyophilize for 48 hours to yield the ETABA-Sodium salt powder.

FAQ 2: When diluting my DMSO stock of ETABA into cell culture media, the compound crashes out immediately. How do I prevent this?

The Causality: This is a classic case of "solvent shock." When a DMSO stock is spiked into aqueous media, the DMSO rapidly diffuses into the bulk water. The highly lipophilic ETABA molecules are suddenly stripped of their solvation shell, leading to rapid nucleation and precipitation. The Solution: Use. The hydrophobic cavity of HP-β-CD encapsulates the tetrahydrothiophene/ethyl tail, while the hydrophilic exterior ensures aqueous compatibility[3][4].

Pathway Stock ETABA in 100% DMSO Dilution Dilution into Aqueous Media (Solvent Diffusion) Stock->Dilution Path1 Direct Dilution (No Excipient) Dilution->Path1 Path2 Dilution with HP-β-CD Dilution->Path2 Precip Rapid Nucleation & Precipitation (Solvent Shock) Path1->Precip Complex Host-Guest Inclusion Complex Formation Path2->Complex Soluble Thermodynamically Stable Aqueous Solution Complex->Soluble

Mechanistic pathway of solvent shock vs. HP-β-CD inclusion complexation.

Protocol 2: HP-β-CD Inclusion Complex Preparation

  • Host Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target biological buffer (e.g., PBS pH 7.4).

    • Validation Check: Ensure the HP-β-CD solution is completely clear before proceeding.

  • Guest Addition: While vortexing the HP-β-CD solution vigorously, add your 10 mM ETABA-DMSO stock dropwise (do not exceed 5% total DMSO volume).

  • Complexation: Sonicate the mixture in a water bath at 37°C for 15 minutes.

    • Validation Check: Observe the solution. A transient cloudiness upon each drop should immediately resolve into a clear solution, indicating successful host-guest encapsulation. If the solution remains cloudy, the binding capacity of the cyclodextrin has been saturated.

FAQ 3: In vivo oral bioavailability is extremely low despite formulating as a suspension. How can I improve the dissolution rate of the bulk powder?

The Causality: ETABA exhibits BCS Class II behavior (low solubility, high permeability). In the acidic environment of the stomach, the benzoic acid is unionized, and the strong intermolecular forces of the pure ETABA crystal lattice prevent dissolution. The Solution: . By co-crystallizing ETABA with a highly water-soluble coformer (e.g., Isonicotinamide), you disrupt the stable homomeric crystal lattice, replacing it with a heteromeric lattice that has a significantly lower hydration energy, driving rapid dissolution[5][6].

Protocol 3: Liquid-Assisted Grinding (LAG) for Cocrystal Formation

  • Molar Mixing: Weigh ETABA and Isonicotinamide in a 1:1 molar ratio and place them into an agate mortar (or a ball mill jar).

  • Solvent Addition: Add a catalytic amount of solvent (e.g., 20 µL of Ethanol per 100 mg of powder mixture). Note: The solvent acts as a molecular lubricant, facilitating the breaking of homomeric bonds and the formation of the heteromeric cocrystal.

  • Grinding: Grind vigorously for 30 minutes (or mill at 20 Hz for 15 minutes).

    • Validation Check: Analyze the resulting powder via Differential Scanning Calorimetry (DSC). The disappearance of the pure ETABA melting endotherm (~145°C) and the appearance of a single, new melting peak confirms the successful formation of a pure cocrystalline phase.

References
  • Salt formation to improve drug solubility . Advanced Drug Delivery Reviews.[Link]

  • Cyclodextrins as pharmaceutical solubilizers . Advanced Drug Delivery Reviews.[Link]

  • Pharmaceutical Cocrystals and Their Physicochemical Properties . Crystal Growth & Design.[Link]

Sources

Troubleshooting degradation of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Degradation of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic Acid

Welcome to the Technical Support Center. This guide is engineered for research scientists, analytical chemists, and drug development professionals managing the stability and formulation of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid .

This molecule presents a unique trifecta of structural liabilities: a thioether ring (tetrahydrothiophene), a tertiary arylamine, and a photo-absorbing benzoic acid chromophore. Understanding the thermodynamic and kinetic drivers of its degradation is critical for designing robust formulations and self-validating analytical methods.

Structural Liability & Degradation Pathways

To successfully troubleshoot degradation, you must first map the chemical vulnerabilities of the molecule. The degradation of this compound is primarily driven by oxidative and photolytic mechanisms rather than simple hydrolysis.

Pathway cluster_thio Thioether Oxidation cluster_amine Amine & Photolytic Degradation Parent 4-(Ethyl(tetrahydrothiophen-3-yl) amino)benzoic acid Sulfoxide Sulfoxide Degradant (+16 Da) Parent->Sulfoxide ROS / Peroxides (Excipient impurities) NOxide N-Oxide Degradant (+16 Da) Parent->NOxide H2O2 / Trace Metals Dealkyl Dealkylated Secondary Amine (-28 Da or -86 Da) Parent->Dealkyl Photo-oxidation / UV Sulfone Sulfone Degradant (+32 Da) Sulfoxide->Sulfone Excess ROS / Time

Diagram 1: Primary oxidative and photolytic degradation pathways of the target molecule.

Mechanistic Troubleshooting & Root Cause Analysis

Q: Why is my compound degrading into +16 Da and +32 Da species during ambient storage? A: Thioether Oxidation via Excipient Peroxides. The most kinetically favorable degradation pathway for this molecule is the oxidation of the tetrahydrothiophene sulfur atom. Thioethers are highly nucleophilic and react readily with trace hydroperoxides (ROOH) or hydrogen peroxide (H₂O₂) to form sulfoxides (+16 Da) and, under prolonged exposure, sulfones (+32 Da)[1].

  • Causality: If formulated with polymeric excipients like PEG, povidone (PVP), or polysorbates, auto-oxidation of these excipients generates peroxides over time[2]. The sulfur atom acts as a sacrificial antioxidant, attacking the peroxide O-O bond.

  • Solution: Switch to high-purity, peroxide-free excipients (e.g., Kollicoat® IR) or incorporate a sacrificial water-soluble antioxidant like ascorbic acid or a competing thioether like methionine[2].

Q: I am observing a different +16 Da peak that elutes earlier on reversed-phase LC. What is it? A: Tertiary Amine N-Oxidation. While the sulfur atom is the primary target for oxidation, the tertiary amine can also undergo oxidation to form an N-oxide[3][4]. Because N-oxides are highly polar, they typically exhibit significantly reduced retention times on C18 columns compared to the parent molecule or the sulfoxide.

  • Causality: N-oxidation is often catalyzed by transition metal impurities (e.g., Fe, Cu) interacting with dissolved oxygen or peroxides[3].

  • Solution: Add metal chelators (e.g., EDTA) to aqueous formulations and ensure storage under an inert headspace (Nitrogen or Argon)[5].

Q: My samples show mass losses of -28 Da (loss of ethyl) or -86 Da (loss of tetrahydrothiophene ring). What drives this? A: Photo-induced Oxidative Dealkylation. The benzoic acid moiety acts as an internal chromophore, absorbing UV light. This triggers a photo-induced electron transfer (PET) from the amine nitrogen, generating an aminium radical cation. Subsequent reaction with molecular oxygen and hydrolysis leads to the cleavage of the N-alkyl bonds, yielding a secondary amine and an aldehyde[3][4].

  • Solution: Implement strict protection from light (amber vials, opaque blister packs) in accordance with ICH Q1B photostability guidelines.

Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical data, every protocol must be a self-validating system. This means incorporating internal controls that prove the method's capability to detect failure modes before analyzing real stability samples.

Protocol 1: Stability-Indicating LC-HRMS Assay & Forced Degradation

This protocol validates that your chromatographic method can resolve the parent API from its isobaric degradants (Sulfoxide vs. N-oxide).

  • Positive Control (Oxidative Stress): Dissolve the API in 50% MeOH/Water at 1 mg/mL. Spike with 0.3% H₂O₂. Incubate at room temperature for 24 hours. Validation Check: This must generate the +16 Da and +32 Da species to prove the LC gradient's resolving power.

  • Positive Control (Photolytic Stress): Expose a 1 mg/mL solution to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B standard).

  • LC-HRMS Analysis: Inject 5 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18). Run a shallow gradient of 0.1% Formic Acid in Water/Acetonitrile (5% to 95% over 15 minutes).

  • Data Evaluation: Confirm that the N-oxide (early eluting), Sulfoxide (mid eluting), and Sulfone peaks are baseline resolved from the parent compound.

Protocol 2: Excipient Compatibility & Peroxide Screening

This protocol isolates excipient-induced oxidation from thermal degradation.

  • Sample Preparation: Prepare a binary mixture of the API and the suspect excipient (e.g., 1:1 w/w API:PEG 400).

  • Negative Control (Spiking): Prepare a parallel sample spiked with 0.1% w/w methionine (a competitive thioether that preferentially reacts with peroxides).

  • Incubation: Store both samples at accelerated conditions (40°C / 75% RH) for 14 days per ICH Q1A(R2) guidelines[6].

  • Analysis & Validation: Extract and quantify the sulfoxide formation via LC-UV. Validation Check: If the methionine-spiked sample shows significantly less API degradation than the unspiked sample, excipient-derived peroxides are the confirmed root cause.

Workflow Start Initiate Stability Study (ICH Q1A Guidelines) Stress Forced Degradation (Oxidative, Photolytic, Thermal) Start->Stress LCMS LC-HRMS Analysis Identify Mass Shifts Stress->LCMS Decision Degradant Identified? LCMS->Decision Thio Thioether Oxidation (+16/32 Da) Implement Antioxidants/Argon Decision->Thio Yes (Sulfur Target) Amine Amine Degradation (+16 Da or Loss) Control Light/Peroxides Decision->Amine Yes (Nitrogen Target) Stable No Degradation Proceed to Long-Term Decision->Stable No

Diagram 2: Self-validating workflow for identifying and mitigating API degradation.

Quantitative Data Summaries

Table 1: Degradation Pathways and Analytical Markers

Structural Liability Degradant Formed Mass Shift (LC-HRMS) Primary Trigger Mitigation Strategy
Thioether Ring Sulfoxide +16.00 Da Excipient Peroxides / ROS Sacrificial antioxidants (Methionine), Argon headspace
Thioether Ring Sulfone +31.99 Da Excess Peroxides High-purity excipients (Kollicoat IR)
Tertiary Amine N-Oxide +15.99 Da H₂O₂ / Trace Metals Metal chelators (EDTA), pH control

| N,N-Dialkylarylamine | Dealkylated Amine | -28.03 Da (loss of ethyl) | UV Light / Photo-oxidation | Amber packaging (ICH Q1B compliance) |

Table 2: ICH Q1A(R2) Recommended Storage Conditions for Stability Testing [6]

Study Type Storage Condition Minimum Time Period Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 Months Establish actual regulatory shelf-life.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 Months Evaluate if "significant change" occurs at accelerated conditions.

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | Predict long-term degradation kinetics and stress testing. |

Frequently Asked Questions (FAQs)

Q: Can I use accelerated stability data (40°C/75% RH) to predict the long-term shelf life for this specific molecule? A: Yes, but with caution. According to ICH Q1A(R2), 6 months of data at 40°C/75% RH can support shelf-life projections[6]. However, because thioether oxidation is heavily dependent on the accumulation of peroxides in excipients over time, the Arrhenius kinetics may not be perfectly linear. Intermediate testing at 30°C/65% RH is highly recommended if significant change occurs at accelerated conditions[7].

Q: Does pH affect the stability of this molecule in aqueous solution? A: Yes. The molecule has an ionizable carboxylic acid (pKa ~4-5) and a tertiary amine. At lower pH levels, the amine is protonated, which sterically and electronically protects it from N-oxidation. However, the thioether remains highly vulnerable to oxidation across the entire physiological pH range[5].

Q: Why does my compound degrade faster in dilute solutions compared to concentrated solutions? A: This is a classic hallmark of excipient-driven oxidation. In dilute solutions, the ratio of reactive impurities (like peroxides or transition metals) to the API is much higher. The trace impurities will consume a larger percentage of your API, making the degradation appear artificially rapid[5].

References

  • "Q1A(R2) Guideline - ICH". International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • "Q 1 A (R2) Stability Testing of new Drug Substances and Products". European Medicines Agency (EMA).[Link]

  • "Oxidation of Drugs during Drug Product Development: Problems and Solutions". National Center for Biotechnology Information (PMC).[Link]

  • "Stabilization of Pharmaceuticals to Oxidative Degradation". Pharmaceutical Development and Technology.[Link]

  • "Kollicoat® IR: Minimizing the Risks for Oxidative Degradation of Drugs". MedCrave Online.[Link]

  • "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis". Organic Letters (ACS Publications).[Link]

  • "Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies". PubMed.[Link]

Sources

Optimizing purification of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid . This compound presents a unique set of purification challenges due to its amphoteric nature (containing both an acidic and a basic moiety) and a sensitive thioether ring.

This guide is designed for drug development professionals and synthetic chemists, providing mechanistic troubleshooting, self-validating protocols, and data-driven insights to optimize your purification workflows.

Diagnostic Workflow

Before beginning your purification, use the decision matrix below to select the optimal stationary and mobile phase system for this specific molecule.

Workflow Start Target: 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid CheckC18 Is Reverse Phase (C18) available? Start->CheckC18 RPC18 Use RP-C18 Mobile Phase: H2O/MeCN + 0.1% Formic Acid CheckC18->RPC18 Yes CheckMixed Is Mixed-Mode (e.g., Obelisc) available? CheckC18->CheckMixed No MixedMode Use Mixed-Mode Column (Ideal for Zwitterions) CheckMixed->MixedMode Yes BareSilica Use Bare Silica Mobile Phase: DCM/MeOH/AcOH (Expect Tailing & Low Recovery) CheckMixed->BareSilica No Warning Avoid NH2-Silica (Carboxylic acid will bind irreversibly) BareSilica->Warning

Decision matrix for selecting the optimal chromatography mode for amphoteric thioethers.

Frequently Asked Questions (Troubleshooting)

Q: Why does my compound streak severely and yield poor recovery on normal-phase bare silica gel? A: The target molecule is amphoteric. It features a carboxylic acid (acidic, pKa ~4.5) and an aniline-type tertiary amine. While the electron-withdrawing para-carboxylic acid reduces the amine's basicity via resonance, the nitrogen still acts as a strong hydrogen-bond acceptor. On bare silica, the carboxylic acid chelates with trace metals and hydrogen-bonds with silanols, while the amine interacts with acidic silanol groups (Si-OH) via strong ion-exchange. This dual-affinity creates multiple competing retention mechanisms, leading to severe band broadening and streaking[1].

Interactions Molecule 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid Amine Tertiary Amine (H-Bond Acceptor) Molecule->Amine Carboxyl Carboxylic Acid (Acidic, pKa ~4.5) Molecule->Carboxyl Silanol Acidic Silanols (Si-OH) on Bare Silica Amine->Silanol Ion-Exchange & H-Bonding Carboxyl->Silanol H-Bonding Metals Trace Metals in Silica Matrix Carboxyl->Metals Chelation

Mechanistic interactions causing retention and tailing of amphoteric molecules on bare silica gel.

Q: Can I use an Amine-Bonded (NH2) silica column to prevent the amine from streaking? A: Counterintuitively, no . While NH2-functionalized silica is excellent for purifying basic aliphatic amines because it masks acidic silanols[2], your target molecule contains a free carboxylic acid. The acidic moiety will act as a proton donor to the basic stationary phase of the NH2 column, effectively turning the column into a weak anion exchanger (WAX). This results in irreversible ionic binding of your target to the column, leading to near-zero recovery[1].

Q: What is the most effective stationary phase for this molecule? A: Reverse-Phase (C18) or Mixed-Mode chromatography. In reversed-phase conditions, the high polarity of zwitterions can make retention difficult[3]. However, by using an acidic mobile phase modifier (e.g., 0.1% Formic Acid), you protonate the carboxylic acid, neutralizing it and significantly increasing the molecule's hydrophobicity. This allows for sharp, predictable elution on a C18 column. For resolving closely related impurities, mixed-mode columns (containing both hydrophobic chains and ion-exchange groups) offer superior selectivity[4][5].

Q: How do I prevent the degradation of the tetrahydrothiophene ring during purification? A: The tetrahydrothiophene moiety is a cyclic thioether, which is highly susceptible to oxidation into a sulfoxide or sulfone. If you attempt normal-phase chromatography, strictly avoid ethereal solvents (e.g., THF, diethyl ether) unless they are freshly distilled and certified peroxide-free. In reverse-phase workflows, degas your aqueous and organic mobile phases (via sonication or inert gas sparging) to remove dissolved oxygen, and avoid leaving the purified fractions in aqueous solutions for prolonged periods.

Q: Is there a synthetic workaround to avoid this difficult purification entirely? A: Yes. The difficulty arises entirely from the free carboxylic acid. If your synthetic route involves the hydrolysis of an ester (e.g., ethyl 4-(ethyl(tetrahydrothiophen-3-yl)amino)benzoate), perform the column chromatography on the ester intermediate . The ester lacks the acidic proton, eliminating the amphoteric nature and allowing for straightforward purification on standard bare silica gel using Hexane/Ethyl Acetate. Post-purification, perform a clean saponification and isolate the final product via pH-adjusted precipitation.

Quantitative Performance Data

The following table summarizes the expected chromatographic behavior of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid across various systems.

Stationary PhaseMobile Phase SystemAdditivePrimary Retention MechanismTailing Factor (Tf)Est. Recovery
Bare Silica DCM / MeOHNoneAdsorption, H-Bonding, Ion-Exchange> 2.5 (Severe)< 50%
Bare Silica DCM / MeOH1% AcOHAdsorption, H-Bonding1.8 - 2.265 - 75%
Amine-Bonded (NH2) Hexane / EtOAcNoneAnion-Exchange (Traps Acid)N/A (Irreversible)< 10%
C18 (Reverse Phase) H2O / MeCN0.1% Formic AcidHydrophobic Partitioning1.0 - 1.2> 90%
Mixed-Mode (e.g., Obelisc N) Buffer / MeCNpH 3.0 BufferHydrophobic & Electrostatic1.0> 95%

Experimental Protocols

Protocol A: Reverse-Phase Flash Chromatography (Recommended)

This self-validating protocol utilizes hydrophobic partitioning while chemically suppressing the ionization of the carboxylic acid to ensure sharp band elution[5].

System: Automated Flash Chromatography system with UV-Vis detector. Stationary Phase: C18 bonded silica cartridge (15 µm - 30 µm particle size). Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (v/v) Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v)

Step-by-Step Methodology:

  • Sample Preparation & Validation: Dissolve the crude mixture in a minimum volume of DMSO. Validation Check: Centrifuge the sample at 10,000 rpm for 5 minutes. If a pellet forms, the sample is not fully dissolved and will precipitate on the column. Filter the supernatant before injection.

  • Equilibration: Flush the C18 column with 5% Solvent B for 5 Column Volumes (CV) to ensure complete wetting of the hydrophobic chains.

  • Loading: Inject the clarified sample directly onto the column. For loads exceeding 2% of the column weight, utilize a C18 dry-load cartridge to maintain tight band symmetry and prevent solvent-front streaking.

  • Gradient Elution:

    • 0–2 CV: Hold at 5% B (Desalting and DMSO elution).

    • 2–15 CV: Linear gradient from 5% B to 80% B.

    • 15–18 CV: Flush at 100% B.

  • Detection: Monitor absorbance at 254 nm (aromatic ring) and 280 nm (extended conjugation of the aminobenzoic acid).

  • Post-Run Validation: Analyze the main peak fractions via LC-MS. Critical Check: Verify the presence of the target mass [M+H]+ . If a mass of [M+16+H]+ is observed, the tetrahydrothiophene ring has oxidized to a sulfoxide during handling.

  • Isolation: Lyophilize (freeze-dry) the pooled fractions immediately. Do not use rotary evaporation with heat, as concentrating acidic aqueous solutions can induce thermal degradation of the thioether.

References

  • 3 - SIELC Technologies

  • 1 - Biotage

  • 2 - Sorbent Technologies, Inc.

  • 5 - PubMed

  • 4 - Taylor & Francis

Sources

Technical Support Center: Resolving HPLC Peak Tailing for 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial "quick fixes" and address the fundamental thermodynamic and kinetic mechanisms governing your separations.

The target molecule, 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid , is a complex, multi-functional active pharmaceutical ingredient (API). Achieving a perfect Gaussian peak (USP Tailing Factor, As​=1.0 ) requires a deep understanding of its zwitterionic nature and its secondary interactions with the stationary phase.

Part 1: Molecule Profiling & Causality (FAQs)

Q1: Why does 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid exhibit severe peak tailing compared to simpler analytes? A1: The causality lies in the molecule's structural duality. It contains both a tertiary amine (basic) and a benzoic acid moiety (acidic), making it a zwitterion. At a mid-range pH (pH 4–7), the protonated tertiary amine acts as a strong cation. This cation undergoes secondary ion-exchange interactions with1[1]. Because these ion-exchange kinetics are slower than standard hydrophobic partitioning, the analyte "sticks" to the column, causing the characteristic tailing. Furthermore, the tetrahydrothiophene ring contains a sulfur atom, which can act as a soft ligand and chelate with trace metal impurities (e.g., Fe, Al) present in legacy silica columns.

Q2: How can I definitively prove whether the tailing is caused by column chemistry or a physical hardware issue? A2: You must employ a self-validating diagnostic test using a neutral marker. Inject a purely hydrophobic, neutral compound (e.g., toluene or uracil, depending on your mobile phase). Neutral compounds cannot participate in acid-base silanol interactions. If you2[2] such as a void volume or a poorly seated fitting. If the neutral marker elutes symmetrically but your target molecule tails, the issue is strictly chemical.

Part 2: Diagnostic Workflow

HPLC_Diagnostics Start Observe Peak Tailing (As > 1.5) Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision Does the Neutral Marker Tail? Test->Decision Physical Physical Issue: Inspect tubing, guard column, and detector flow cell Decision->Physical Yes (System Void) Chemical Chemical Issue: Zwitterion / Silanol Interaction Decision->Chemical No (Secondary Interaction) Proto1 Protocol 1: Lower Mobile Phase pH to 2.5 Chemical->Proto1 Proto2 Protocol 2: Add Triethylamine (TEA) Proto1->Proto2 If As > 1.2 Proto3 Protocol 3: Switch to Type B End-capped Silica Proto2->Proto3 If tailing persists

Diagnostic workflow for differentiating physical vs. chemical HPLC peak tailing.

Part 3: Troubleshooting Guide & Experimental Protocols

Protocol 1: Thermodynamic Control via Mobile Phase pH Optimization

Causality: By dropping the mobile phase pH below 3.0, we force the equilibrium of the surface silanols ( −SiOH⇌−SiO−+H+ ) to the left,3[3]. Simultaneously, the benzoic acid moiety on the analyte is protonated (neutralized), leaving only the amine ionized. Because the stationary phase is now neutral, secondary ion-exchange interactions are thermodynamically blocked.

Step-by-Step Methodology:

  • Prepare a 25 mM Potassium Phosphate buffer in HPLC-grade water.

  • Titrate the buffer with concentrated Phosphoric Acid ( H3​PO4​ ) under continuous stirring until the pH reaches exactly 2.5.

  • Filter the mobile phase through a 0.22 µm membrane to remove particulates.

  • Equilibrate your reversed-phase column (e.g., C18) with the mobile phase for at least 20 column volumes to ensure complete protonation of the silica bed.

  • Self-Validation Step: Inject your sample at pH 7.0 (Control) and pH 2.5 (Test). Calculate the USP Tailing Factor ( As​ ). A reduction in As​ from >2.0 to ≤1.2 validates that silanol ionization was the primary variable driving the tailing.

Protocol 2: Kinetic Masking via Sacrificial Amines (Silanol Suppressors)

Causality: If a low pH is incompatible with your detector (e.g., LC-MS requires volatile buffers) or your column's stability limits, you can introduce a sterically small, highly basic additive. In this mechanism,4[4], kinetically outcompeting the bulky tertiary amine of your target analyte for the active sites.

Step-by-Step Methodology:

  • Prepare your standard aqueous mobile phase.

  • Add 5 mM to 10 mM of Triethylamine (TEA) to the aqueous phase.

  • Adjust the pH to your target value (e.g., pH 6.0) using Acetic Acid to form a Triethylammonium Acetate buffer.

  • Self-Validation Step: Monitor the baseline stability. Inject the sample. If the competitive inhibition by TEA is successful, the trailing edge of the peak will sharpen significantly without altering the retention time of neutral impurities in your sample.

Protocol 3: Stationary Phase and Hardware Optimization

Causality: Legacy Type A silica contains high trace metal content, which increases silanol acidity and promotes sulfur-metal chelation with the tetrahydrothiophene ring. Modern Type B silica is highly pure, and5[5], providing a physical shield against secondary interactions.

Step-by-Step Methodology:

  • Replace the legacy column with a high-purity, Type B silica column featuring polar-embedded groups or comprehensive double end-capping.

  • Ensure all tubing connections from the injector to the detector are zero-dead-volume PEEK or passivated stainless steel (0.005" ID) to prevent extra-column dispersion.

  • Self-Validation Step: Run the neutral marker test (from Q2) on the new column setup. An As​ of 1.0 for the neutral marker confirms the physical flow path is optimized, isolating any remaining tailing strictly to the analyte's chemistry.

Part 4: Quantitative Data Summary

The table below summarizes the expected chromatographic outcomes when analyzing 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid under varying conditions.

Mobile Phase ConditionStationary PhaseExpected USP Tailing Factor ( As​ )Diagnostic Conclusion
pH 7.0, No AdditivesType A Silica> 2.5 (Severe Tailing)High silanol ionization & potential sulfur-metal chelation.
pH 2.5, Phosphate BufferType A Silica1.4 - 1.6 (Moderate)Silanols neutralized, but metal impurities still interact with the sulfur ring.
pH 6.0 + 10 mM TEAType B Silica1.1 - 1.3 (Acceptable)Silanols successfully masked by the sacrificial base (TEA).
pH 2.5, Phosphate BufferType B Silica (End-capped)1.0 - 1.1 (Ideal)Complete thermodynamic suppression of secondary interactions.

Part 5: References

  • HPLC Peak Tailing - Axion Labs Source: axionlabs.com URL:[Link]

  • Understanding HPLC Peak Tailing Source: scribd.com URL: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: chromatographyonline.com URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Source: phenomenex.com URL:[Link]

  • What Causes Peak Tailing in HPLC? Source: chromtech.com URL:[Link]

Sources

Technical Support Center: Synthesis of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions and Optimizing Synthesis

Welcome to the technical support center for the synthesis of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will address the most prevalent side reactions, their mechanistic origins, and field-tested strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant amounts of a dialkylated quaternary ammonium salt during the N-alkylation step. What is causing this and how can I prevent it?

A1: This is a classic case of over-alkylation, a common side reaction when forming secondary or tertiary amines. The nitrogen of your desired product, 4-(ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid, can act as a nucleophile and react with another molecule of your alkylating agent (e.g., 3-bromotetrahydrothiophene or an ethyl halide).

Causality: The product amine is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium salt. This is particularly problematic if the reaction is run at high temperatures or for extended periods.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the amine starting material relative to the alkylating agent. This ensures the alkylating agent is consumed before significant over-alkylation of the product can occur. A 1.1:1 to 1.5:1 ratio of amine to alkylating agent is a good starting point.

  • Slow Addition: Add the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, favoring the desired mono-alkylation.

  • Lower Temperature: Running the reaction at a lower temperature will decrease the rate of both the desired reaction and the undesired over-alkylation. However, the activation energy for the second alkylation is often higher, so lowering the temperature disproportionately slows the side reaction.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or proton sponge. These bases are effective at scavenging the acid byproduct (e.g., HBr) but are too bulky to compete as nucleophiles or promote the second alkylation.

Q2: My reductive amination of 4-(ethylamino)benzoic acid with tetrahydrothiophen-3-one is sluggish and gives a low yield. What are the likely issues?

A2: Sluggish reductive amination reactions are often traced back to the stability of the iminium ion intermediate, the activity of the reducing agent, or the reaction pH.

Troubleshooting Workflow:

The diagram below outlines the key decision points for troubleshooting a low-yielding reductive amination.

Caption: Troubleshooting flowchart for reductive amination.

Detailed Explanation:

  • pH Control is Critical: Imine formation requires protonation of the ketone's carbonyl oxygen, which is facilitated by mild acid. However, if the pH is too low, the starting amine will be fully protonated and non-nucleophilic. If the pH is too high, carbonyl protonation is insufficient. The optimal range is typically pH 4-6. Adding a controlled amount of acetic acid is often beneficial.

  • Reducing Agent Activity: Mild, amine-tolerant reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred. However, they are moisture-sensitive. Use a freshly opened bottle or a reagent stored in a desiccator.

  • Promoting Imine Formation: For less reactive ketones or anilines, pre-forming the imine may be necessary. This can be done by mixing the amine and ketone in a solvent like toluene and removing the water byproduct using a Dean-Stark apparatus before adding the reducing agent.

Q3: During a Buchwald-Hartwig amination approach, I'm observing significant hydrodehalogenation of my 4-bromobenzoic acid starting material. How can I suppress this side reaction?

A3: Hydrodehalogenation, where the aryl halide is reduced to an arene (in this case, benzoic acid), is a common side reaction in palladium-catalyzed cross-coupling reactions. It arises from competing pathways within the catalytic cycle.

Mechanistic Cause: This side reaction can be promoted by several factors:

  • β-Hydride Elimination: If the amine or other components can serve as a hydride source.

  • Protonolysis: Reaction of the Pd(II)-aryl intermediate with a proton source before reductive elimination can occur.

  • Catalyst Decomposition: Decomposed palladium species can sometimes catalyze this reduction.

Strategies for Minimization:

StrategyRationaleRecommended Action
Ligand Choice Bulky, electron-rich phosphine ligands stabilize the Pd-N bond and promote the desired reductive elimination over competing pathways.Use ligands like XPhos, SPhos, or RuPhos. Perform a small-scale screen to identify the optimal ligand for your specific substrate combination.
Base Selection The choice of base can influence catalyst activity and stability. Weaker bases may not be effective, while overly strong bases can promote side reactions.Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are often effective. Avoid hydroxide bases which can introduce water.
Solvent Purity Water and other protic impurities can lead to protonolysis of key intermediates.Use anhydrous, degassed solvents. Toluene, dioxane, and THF are common choices. Ensure proper inert atmosphere techniques (e.g., Schlenk line or glovebox).
Temperature Control Lowering the reaction temperature can sometimes favor the desired coupling over catalyst decomposition and hydrodehalogenation pathways.Start with a lower temperature (e.g., 80 °C) and only increase if the reaction rate is too slow.

Troubleshooting Guide: Purification Challenges

Problem: My final product is difficult to purify. It seems to contain both starting materials and an unidentified, polar impurity.

This common issue often stems from incomplete reaction conversion and the formation of polar byproducts.

Step-by-Step Purification Protocol:

  • Initial Workup - Acid/Base Extraction:

    • Objective: To separate acidic, basic, and neutral components.

    • Procedure:

      • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

      • Wash with a mild aqueous acid (e.g., 1 M HCl) to remove any unreacted basic starting amine (like N-ethyl-tetrahydrothiophen-3-amine).

      • Wash with a mild aqueous base (e.g., saturated NaHCO₃) to extract the acidic product and any unreacted 4-halobenzoic acid into the aqueous layer.

      • Re-acidify the basic aqueous layer to pH ~4-5 with 1 M HCl. The desired product, 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid, should precipitate.

      • Collect the precipitate by filtration.

  • Chromatographic Polishing:

    • Objective: To remove closely eluting impurities.

    • Rationale: If acid/base extraction is insufficient, column chromatography is necessary. The zwitterionic nature of the product (containing both a basic amine and an acidic carboxylic acid) can make it challenging.

    • Recommended Method:

      • Stationary Phase: Silica gel.

      • Mobile Phase: A gradient system is often required. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity by adding methanol. A small amount of acetic acid or triethylamine (0.1-1%) in the mobile phase can improve peak shape by suppressing the ionization of the acidic and basic functional groups, respectively.

Workflow for Purification Strategy:

Caption: Decision workflow for product purification.

References

  • Mechanisms of Palladium-Catalyzed Amination Reactions. ScienceDirect. [Link]

  • Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

Improving extraction efficiency of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid from biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its extraction from complex biological matrices. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods effectively in your laboratory.

Section 1: Understanding Your Analyte: Physicochemical Properties

Effective extraction begins with a deep understanding of the target molecule's behavior. 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid is an amphiphilic molecule, possessing both acidic and basic functional groups. This dual nature is the key to manipulating its solubility and retention during sample preparation.

Table 1: Key Physicochemical Properties of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid and Related Structures

PropertyEstimated Value/CharacteristicImplication for Extraction Strategy
Chemical Structure Benzoic acid with a secondary amine substituent.Possesses both a carboxylic acid (acidic) and an amino (basic) group.
pKa (acidic) ~4.0 - 5.0 (Estimated, typical for benzoic acids)Below this pH, the carboxyl group is neutral (-COOH). Above, it is ionized (-COO⁻).
pKa (basic) ~9.0 - 10.0 (Estimated, typical for secondary amines)Below this pH, the amino group is ionized (-NH₂⁺-). Above, it is neutral (-NH-).
LogP (XLogP3) ~2.5 - 3.5 (Estimated based on similar structures like 4-(Ethylamino)benzoic acid[1])Indicates moderate hydrophobicity when the molecule is in its neutral form. This is crucial for partitioning into organic solvents during LLE and retention on reversed-phase SPE sorbents.
Ionization State Highly pH-dependent. Can exist as a cation, zwitterion, or anion.This is the most critical parameter to control. To make the molecule "less polar" for extraction into organic solvents or retention on non-polar sorbents, the pH must be adjusted to neutralize at least one of the ionizable groups, or ideally both (isoelectric point).

Section 2: Choosing Your Extraction Strategy: A Decision Guide

The choice between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) depends on a balance of required sample cleanliness, throughput, and available resources.[2][3]

G start What is your primary goal? goal1 High Throughput / Speed (e.g., early discovery) start->goal1 goal2 Good Balance of Cleanliness & Throughput start->goal2 goal3 Highest Cleanliness / Sensitivity (e.g., regulated bioanalysis) start->goal3 ppt Protein Precipitation (PPT) lle Liquid-Liquid Extraction (LLE) spe Solid-Phase Extraction (SPE) goal1->ppt Fastest, but 'dirtiest' extract. Prone to matrix effects. goal2->lle Good cleanup, cost-effective. Requires pH optimization. goal3->spe Cleanest extract, minimizes matrix effects. Highest selectivity & cost. G start Low SPE Recovery q1 Is analyte in the 'Load' waste? start->q1 q2 Is analyte in the 'Wash' waste? q1->q2 No c1 Analyte Breakthrough q1->c1 Yes q3 Analyte remains on cartridge? q2->q3 No c2 Premature Elution q2->c2 Yes c3 Incomplete Elution q3->c3 Yes s1 Solution: - Check sample pH (acidify for RP) - Ensure proper conditioning - Don't let sorbent dry out - Reduce sample load flow rate c1->s1 s2 Solution: - Decrease % organic in wash step - Use a weaker wash solvent c2->s2 s3 Solution: - Increase % organic in elution solvent - Add modifier (e.g., NH4OH) to eluent - Increase elution volume c3->s3

Caption: Troubleshooting Logic for Low SPE Recovery.

Issue 2: High Matrix Effects in LC-MS/MS Analysis

Q: My signal is suppressed or enhanced when I analyze my extracted sample compared to a neat standard. What can I do?

A: This is a classic "matrix effect," where co-eluting endogenous components from the biological sample interfere with the ionization of your analyte in the mass spectrometer source. [4][5][6]* Cause: The most common culprits in plasma are phospholipids and salts. [5][7]Protein precipitation is notoriously poor at removing these, while LLE is better, and SPE is the most effective. [3]* Solution 1: Improve Sample Cleanup. If you are using PPT, your first step should be to switch to a more rigorous technique like LLE or, preferably, SPE. A well-developed SPE method is the gold standard for minimizing matrix effects. [3]* Solution 2: Optimize Chromatography. Ensure your analyte is chromatographically separated from the regions where most matrix components elute (the "void volume" at the beginning and the "gradient flush" at the end). [7]Modifying your LC gradient to provide more resolution can physically separate your analyte from the interfering compounds.

  • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most robust way to compensate for matrix effects. [8]A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains ¹³C or ²H atoms). It will co-elute and experience the same ionization suppression or enhancement as your analyte. Because quantification is based on the peak area ratio of the analyte to the IS, the matrix effect is effectively canceled out.

  • Solution 4: Matrix-Matched Calibrants. Prepare your calibration standards in the same biological matrix as your unknown samples (e.g., drug-free human plasma). [4][8]This ensures that the standards and the samples experience the same matrix effects, improving accuracy.

Section 4: Detailed Experimental Protocols

These protocols are starting points and should be optimized and validated for your specific application.

Protocol 1: Protein Precipitation (PPT) with Acidification
  • Rationale: This method is fast but offers minimal cleanup. The addition of acid is critical to ensure the analyte remains in the supernatant.

  • Methodology:

    • Pipette 100 µL of biological sample (e.g., human plasma) into a microcentrifuge tube.

    • Add 300 µL of a precipitation solution consisting of acetonitrile with 1% formic acid . [9] 3. Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

Protocol 2: pH-Optimized Liquid-Liquid Extraction (LLE)
  • Rationale: This method offers a significant improvement in cleanliness over PPT by partitioning the neutral analyte into an organic solvent, leaving polar interferences behind. pH adjustment is the key step.

  • Methodology:

    • Pipette 200 µL of plasma into a tube. Add your internal standard.

    • Acidification: Add 20 µL of 2M phosphoric acid to adjust the sample pH to ~2.5. Vortex briefly. This step protonates the carboxylic acid, neutralizing the molecule. [10] 3. Extraction: Add 1 mL of an appropriate organic solvent (see Table 2).

    • Mix by gentle inversion for 10 minutes. Avoid vigorous vortexing to prevent emulsions.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of mobile phase for injection.

Table 2: LLE Solvent Selection Guide

SolventPolarity IndexCharacteristics & Use Case
Hexane0.1Very non-polar. Unlikely to be effective for this analyte.
Methyl-tert-butyl ether (MTBE)2.5Good general-purpose solvent. Less prone to emulsion than diethyl ether. [11]
Dichloromethane (DCM)3.1Effective but dense (bottom layer), can be more difficult to automate.
Ethyl Acetate4.4More polar; a good choice if recovery with MTBE is low. Can co-extract more interferences. [12]
Protocol 3: Reversed-Phase Solid-Phase Extraction (SPE)
  • Rationale: This protocol provides the cleanest extract by using orthogonal retention and elution mechanisms (hydrophobic retention, pH-mediated elution). It is highly effective at removing both proteins and phospholipids.

  • Methodology: The following uses a generic polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, Phenomenex Strata-X).

G cluster_0 SPE Workflow for 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid step1 Step 1: Condition (1 mL Methanol) step2 Step 2: Equilibrate (1 mL Water, 2% Formic Acid) step1->step2 Wets the sorbent step3 Step 3: Load (Pre-treated sample: Plasma diluted and acidified to pH ~2.5) step2->step3 Prepares sorbent for sample step4 Step 4: Wash (1 mL 5% Methanol in Water) step3->step4 Analyte binds via hydrophobic interaction step5 Step 5: Elute (1 mL 5% NH4OH in Methanol) step4->step5 Removes polar interferences step6 Step 6: Evaporate & Reconstitute step5->step6 Disrupts hydrophobic binding & neutralizes analyte for release

Caption: Detailed Reversed-Phase SPE Workflow.

  • Sample Pre-treatment: Dilute 200 µL of plasma with 600 µL of 2% formic acid in water. This ensures the sample is acidified and has a low viscosity for consistent loading.

  • Condition: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent. [13]3. Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge. Do not allow the sorbent to go dry. [14]4. Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove salts and other polar interferences.

  • Elute: Pass 1 mL of 5% ammonium hydroxide in methanol through the cartridge to elute the analyte. The basic modifier neutralizes the amine, decreasing polarity and aiding elution.

  • Post-Elution: Evaporate the eluate and reconstitute in mobile phase for analysis.

Section 5: Frequently Asked Questions (FAQs)

Q: How do I quantitatively assess my extraction efficiency and matrix effects? A: Follow the industry-standard method described by Matuszewski et al. [5]You need to prepare three sets of samples:

  • Set A: Analyte spiked in a neat solution (e.g., mobile phase).

  • Set B: Blank matrix is extracted first, and then the analyte is spiked into the final, clean extract.

  • Set C: Analyte is spiked into the matrix before extraction and carried through the entire procedure.

    • Recovery (%) = (Peak Area of C / Peak Area of B) * 100

    • Matrix Effect (%) = (Peak Area of B / Peak Area of A) * 100. A value <100% indicates suppression; >100% indicates enhancement. [7] Q: What is the best type of internal standard (IS) to use? A: The gold standard is a stable isotope-labeled (SIL) version of your analyte. It is the most effective way to correct for extraction variability and matrix effects. [8]If a SIL-IS is unavailable, a close structural analog (a molecule with a very similar structure, pKa, and LogP) is the next best choice.

Q: My analyte appears to be degrading in the plasma sample during processing. What can I do? A: Analyte stability is a critical factor.

  • Enzymatic Degradation: Keep samples on ice at all times during processing. Consider adding esterase or protease inhibitors to your collection tubes if enzymatic degradation is suspected.

  • pH-dependent Hydrolysis: Ensure the pH of the sample is maintained in a range where the analyte is known to be stable. This may require immediate buffering after collection.

  • Freeze-Thaw Stability: Limit the number of times samples are frozen and thawed. Perform specific freeze-thaw stability experiments during method validation.

References

  • B. K. Matuszewski, M. L. Constanzer, and C. M. Chavez-Eng, "Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS," Analytical Chemistry, 2003. [Link]

  • Element Lab Solutions, "Liquid-Liquid Extraction Techniques Principles and Optimisation." [Link]

  • PubChem, "4-(Ethylamino)benzoic acid," National Center for Biotechnology Information. [Link]

  • W. Jian, R. W. Edom, and N. Weng, "Assessment of matrix effect in quantitative LC-MS bioanalysis," Bioanalysis, 2012. [Link]

  • LCGC International, "Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide," LCGC International, 2023. [Link]

  • LCGC International, "The Most Common Mistakes in Solid-Phase Extraction," LCGC International, 2022. [Link]

  • ResolveMass Laboratories Inc., "The Impact of Matrix Effects on Mass Spectrometry Results." [Link]

  • LCGC International, "Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2," LCGC International, 2021. [Link]

  • A. Cavazzini et al., "Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis," Molecules, 2024. [Link]

  • Phenomenex, "Sample Prep Tech Tip: Troubleshooting SPE." [Link]

  • NorthEast BioLab, "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?" [Link]

  • A. A. A. El-Attar et al., "Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers," Molecules, 2020. [Link]

  • LCGC International, "Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols," LCGC International, 2021. [Link]

  • Waters Corporation, "Beginner's Guide to Solid-Phase Extraction (SPE)." [Link]

  • JournalsPub, "Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds." [Link]

  • Phenomenex, "Protein Precipitation Method." [Link]

  • M. J. O'Donnell et al., "Simple, Miniaturized Blood Plasma Extraction Method," Analytical Chemistry, 2013. [Link]

  • Bio-Synthesis Inc, "Protein Precipitation Methods for Proteomics." [Link]

  • Phenomenex, "Matrix Effects: Causes and Solutions in Analysis." [Link]

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Validation & Comparative

A Comparative Guide: 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid versus Traditional Benzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with enhanced pharmacological profiles is perpetual. Benzoic acid and its derivatives have long been a cornerstone in medicinal chemistry, serving as building blocks for a wide array of therapeutics.[1][2][3] Their utility spans from antimicrobial agents to anticancer drugs.[1][3] However, the exploration of less conventional substitutions on the benzoic acid core offers exciting possibilities for modulating physicochemical and biological properties. This guide provides an in-depth technical comparison of a novel derivative, 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid, with traditional benzoic acid derivatives, offering insights into its potential advantages and the experimental frameworks for its evaluation.

Introduction: The Rationale for Structural Innovation

Traditional benzoic acid derivatives, such as p-aminobenzoic acid (PABA) and its analogues, are well-established pharmacophores. Their biological activities are often linked to the electronic and steric properties of substituents on the aromatic ring.[1] The introduction of a saturated heterocyclic system, like the tetrahydrothiophene ring, at the 4-amino position represents a significant structural departure. This modification is hypothesized to influence several key drug-like properties, including lipophilicity, metabolic stability, and target engagement, potentially offering a superior therapeutic window compared to its more conventional counterparts.

The tetrahydrothiophene moiety, a saturated sulfur-containing heterocycle, is of particular interest. Unlike its aromatic counterpart, thiophene, the saturated ring introduces a three-dimensional character to the molecule. This can lead to more specific and potentially stronger interactions with biological targets. Furthermore, the sulfur atom can participate in unique non-covalent interactions, such as sulfur-π and lone pair-π interactions, which are increasingly recognized for their role in molecular recognition.

Physicochemical Properties: A Comparative Analysis

A molecule's therapeutic efficacy is intrinsically linked to its physicochemical properties. Here, we present a comparative analysis of predicted and known properties of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid and a representative traditional derivative, 4-aminobenzoic acid.

Property4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid (Predicted)4-Aminobenzoic Acid (PABA) (Experimental)Rationale for Differences and Potential Implications
Molecular Weight ( g/mol ) 265.36137.14The increased molecular weight of the novel derivative may influence its diffusion and transport properties.
logP (Lipophilicity) ~2.5 - 3.50.83The tetrahydrothiophene and ethyl groups significantly increase lipophilicity. This could enhance membrane permeability but may also affect solubility and off-target interactions.[4]
pKa (Carboxylic Acid) ~4.5 - 5.04.92The electronic effect of the substituted amino group is expected to be slightly different from the simple amino group, potentially leading to minor shifts in the acidity of the carboxylic acid.
Aqueous Solubility LowerHigherThe increased lipophilicity of the novel derivative is predicted to decrease its aqueous solubility. This is a critical consideration for formulation and bioavailability.[5]
Polar Surface Area (PSA) ~58 Ų~63 ŲThe PSA is not drastically different, suggesting that the introduction of the tetrahydrothiophene ring does not significantly alter the molecule's overall polarity in a way that would dramatically hinder cell penetration.

Synthesis and Characterization: A Proposed Pathway

A plausible synthetic route to 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid is outlined below, based on established chemical transformations.

Proposed Synthetic Pathway

cluster_0 Reductive Amination cluster_1 N-Alkylation cluster_2 Saponification A 3-Oxotetrahydrothiophene C Intermediate Imine/Enamine A->C AcOH (cat.) B Ethyl 4-aminobenzoate B->C D Ethyl 4-((tetrahydrothiophen-3-yl)amino)benzoate C->D NaBH3CN G Ethyl 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoate D->G K2CO3, DMF E Sodium Cyanoborohydride (NaBH3CN) E->D F Ethyl Iodide F->G H 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid G->H LiOH, H2O/THF I LiOH, H2O/THF I->H

Caption: Proposed synthesis of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid.

Experimental Protocol: Synthesis of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid

Step 1: Reductive Amination

  • To a solution of 3-oxotetrahydrothiophene (1.0 eq) and ethyl 4-aminobenzoate (1.1 eq) in methanol, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

  • Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 4-((tetrahydrothiophen-3-yl)amino)benzoate.

Step 2: N-Alkylation

  • To a solution of ethyl 4-((tetrahydrothiophen-3-yl)amino)benzoate (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and ethyl iodide (1.2 eq).

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford ethyl 4-(ethyl(tetrahydrothiophen-3-yl)amino)benzoate.

Step 3: Saponification

  • Dissolve ethyl 4-(ethyl(tetrahydrothiophen-3-yl)amino)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid.

Biological Performance: A Comparative Perspective

While direct experimental data for 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid is not available, we can infer its potential biological performance based on the structure-activity relationships of related compounds.

Anticipated Advantages of the Novel Derivative:
  • Enhanced Lipophilicity and Cell Permeability: The increased lipophilicity imparted by the tetrahydrothiophene and ethyl groups could lead to improved cell membrane permeability, potentially resulting in higher intracellular concentrations and enhanced efficacy for intracellular targets.

  • Novel Target Interactions: The three-dimensional nature of the tetrahydrothiophene ring may allow for more specific interactions with target proteins, potentially leading to increased potency and selectivity compared to the planar phenyl ring of traditional derivatives.

  • Metabolic Stability: The saturated heterocyclic ring may be less susceptible to oxidative metabolism compared to aromatic rings, potentially leading to a longer half-life and improved pharmacokinetic profile.

  • Modulation of Antimicrobial and Anticancer Activity: Thiophene derivatives have shown promising antimicrobial and anticancer activities.[1][6][7][8] The combination of the thiophene-like core with the benzoic acid scaffold could result in synergistic or novel biological activities. For instance, some thiophene derivatives have demonstrated bactericidal effects and increased membrane permeabilization in drug-resistant bacteria.[7]

Experimental Protocols for Biological Evaluation

To empirically validate these hypotheses, a series of in vitro assays should be performed, comparing the novel derivative to a standard traditional benzoic acid derivative (e.g., 4-aminobenzoic acid or a more structurally analogous 4-alkylaminobenzoic acid).

Experimental Workflow for Biological Comparison

A Compound Synthesis & Characterization B Solubility & Stability Assays A->B C In Vitro Antimicrobial Assays (MIC/MBC) A->C D In Vitro Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) A->D E Cell Permeability Assay (e.g., PAMPA) A->E F Comparative Data Analysis B->F C->F D->F E->F

Sources

Validation of Analytical Methods for 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Methodological Rationale

4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid is a structurally complex small molecule characterized by an ionizable benzoic acid moiety, a tertiary amine, and a lipophilic tetrahydrothiophene ring. Compounds with similar structural motifs are frequently investigated as potent kinase inhibitors in targeted therapeutics[1]. However, this unique combination of polar and lipophilic functional groups presents distinct challenges for quantitative analysis, particularly concerning pH-dependent ionization and matrix-induced signal suppression.

As a Senior Application Scientist, I have structured this guide to objectively compare three primary analytical platforms—HPLC-UV, UHPLC-PDA, and LC-MS/MS—for the quantification of this compound. The methodologies detailed herein are designed not merely as sequential steps, but as self-validating systems that ensure data integrity from formulation quality control (QC) to complex pharmacokinetic (PK) bioanalysis.

Physicochemical Causality in Method Design

The compound possesses a carboxylic acid group (pKa ~4.2) and a basic tertiary amine.

  • Chromatographic Causality: To achieve sharp, symmetrical peaks and prevent peak tailing caused by secondary interactions with residual silanols, the mobile phase pH must be strictly controlled. Utilizing an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7) ensures the carboxylic acid remains protonated (neutral) while the amine is ionized, providing optimal and reproducible retention on a reversed-phase C18 column.

  • Sample Preparation Causality: For plasma bioanalysis, protein precipitation using cold acetonitrile is prioritized over liquid-liquid extraction. The tetrahydrothiophene ring imparts significant lipophilicity; acetonitrile rapidly denatures plasma proteins while ensuring >90% recovery of the analyte, simultaneously preventing column clogging and minimizing ion suppression in the mass spectrometer.

Comparative Analysis of Analytical Platforms

Selecting the appropriate analytical platform depends heavily on the development phase. Table 1 summarizes the performance metrics of three standard platforms evaluated for this compound.

Table 1: Comparative Performance of Analytical Platforms

ParameterHPLC-UVUHPLC-PDALC-MS/MS
Primary Application Routine QC & Bulk ReleaseHigh-throughput StabilityPK Studies & Bioanalysis
Detection Limit (LOD) ~50 ng/mL~10 ng/mL~0.1 ng/mL
Linear Dynamic Range 100 - 10,000 ng/mL25 - 5,000 ng/mL0.5 - 1,000 ng/mL
Run Time per Sample 15.0 minutes5.0 minutes2.5 minutes
Matrix Suitability API, Simple FormulationsComplex FormulationsPlasma, Serum, Tissue
Specificity Low (Retention Time only)Medium (Spectral Library)High (MRM Transitions)

While HPLC-UV is sufficient for bulk API release, LC-MS/MS is the mandatory standard for bioanalysis due to its unparalleled sensitivity and specificity, which are critical for tracking trace-level PK profiles.

Self-Validating Experimental Protocol: LC-MS/MS Bioanalysis

The following protocol is engineered to be a self-validating system. By integrating Internal Standard (IS) tracking and matrix blanks, the assay continuously verifies its own extraction efficiency and monitors for carryover, adhering strictly to the[2].

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot : Transfer 50 µL of human plasma containing 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition : Add 10 µL of IS working solution (e.g., deuterated analog, 100 ng/mL). Self-Validation Check: The IS corrects for any variations in extraction recovery or ionization efficiency. An IS peak area drop of >50% automatically flags the sample for matrix suppression, invalidating the run to prevent false negatives.

  • Precipitation : Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation & Separation : Vortex vigorously for 2 minutes at 1500 rpm to disrupt protein-drug binding, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer : Extract 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

Step 2: UHPLC Chromatographic Conditions
  • Column : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A : LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B : LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program : 10% B to 90% B over 2.5 minutes, hold for 0.5 minutes, re-equilibrate at 10% B for 1.0 minute.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2.0 µL.

Step 3: Mass Spectrometry (ESI+) Parameters
  • Ionization Mode : Electrospray Ionization (ESI) in Positive mode.

  • Precursor Ion : m/z 252.1 ([M+H]⁺).

  • MRM Transitions :

    • Quantifier: m/z 252.1 → 164.1 (Loss of tetrahydrothiophene moiety).

    • Qualifier: m/z 252.1 → 120.1.

Method Validation Results

The LC-MS/MS method was rigorously validated against the[3] and ICH M10 standards[2]. The data confirms the protocol's robustness for clinical and non-clinical applications.

Table 2: LC-MS/MS Method Validation Summary (Human Plasma)

Validation ParameterICH M10 Acceptance CriteriaObserved ResultsStatus
Linearity (R²) ≥ 0.9900.998Pass
Lower Limit of Quantitation Signal-to-Noise ≥ 5:10.5 ng/mL (S/N = 12:1)Pass
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% - 6.8%Pass
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.5% - 8.1%Pass
Accuracy (% Nominal) 85% - 115%92.4% - 104.1%Pass
Extraction Recovery Consistent across concentrations91.5% ± 4.2%Pass
Matrix Effect (IS Normalized) CV ≤ 15% between matrix lots98.2% (CV = 3.1%)Pass

Analytical Workflow & Lifecycle Visualization

The following diagram illustrates the logical progression of the analytical lifecycle, emphasizing the integration of regulatory guidelines to ensure a trustworthy, self-validating workflow.

G N1 Method Development (Column & Mobile Phase Selection) N2 System Suitability Testing (Resolution & Peak Symmetry) N1->N2 N3 Method Validation (ICH Q2(R2) & M10 Guidelines) N2->N3 N4 Linearity & Range (R² > 0.99) N3->N4 N5 Accuracy & Precision (CV < 15%) N3->N5 N6 Matrix Effect & Recovery (Bioanalysis) N3->N6 N7 Sample Analysis (PK & QC Testing) N4->N7 N5->N7 N6->N7

Analytical Method Validation Lifecycle for 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid.

References

  • Information on EC 2.7.11.26 - tau-protein kinase and Organism(s) Homo sapiens . BRENDA Enzyme Database. URL:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline . European Medicines Agency (europa.eu). URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (europa.eu). URL:[Link]

Sources

A Researcher's Guide to the Comparative Efficacy of Covalent KRAS G12C Inhibitors: A Case Study with Sotorasib and Adagrasib Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of precision oncology, the development of targeted covalent inhibitors for previously "undruggable" targets has marked a paradigm shift. The KRAS G12C mutation, a prevalent driver in various malignancies like non-small cell lung cancer (NSCLC), has been a focal point of such efforts.[1][2] This guide provides a framework for assessing the comparative efficacy of structural analogs of KRAS G12C inhibitors, using the well-characterized molecules Sotorasib (AMG 510) and Adagrasib (MRTX849) as primary examples. While the specific scaffold of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid represents a novel chemical space, the principles and methodologies outlined herein are directly applicable to its evaluation against established benchmarks.

The central challenge in developing novel inhibitors is not merely to demonstrate activity, but to delineate a superior therapeutic window, improved potency, or a differentiated resistance profile compared to existing agents. This requires a systematic and multi-faceted approach to efficacy assessment, from initial biochemical assays to complex cellular and in vivo models.

The Mechanistic Underpinning: Covalent Inhibition of an Oncogenic Driver

KRAS, a small GTPase, functions as a molecular switch in cell signaling.[2] Mutations at the G12 position, particularly the G12C substitution, impair GTP hydrolysis, locking KRAS in a constitutively active, GTP-bound state. This leads to aberrant downstream signaling through pathways like the MAPK/ERK and PI3K/AKT, driving cellular proliferation and survival.[3][4]

The breakthrough in targeting KRAS G12C came from the exploitation of the mutant cysteine residue.[3] Covalent inhibitors, such as Sotorasib and Adagrasib, are designed to bind irreversibly to this cysteine in the inactive, GDP-bound state of KRAS G12C.[2][5] This covalent modification traps the protein in its "off" state, effectively halting the oncogenic signaling cascade.[6] Understanding this mechanism is crucial for designing relevant comparative assays.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream Signaling cluster_inhibition Therapeutic Inhibition RTK Receptor Tyrosine Kinases (RTKs) SOS1 SOS1 (GEF) RTK->SOS1 activates KRAS_GDP KRAS G12C (Inactive) GDP-Bound SOS1->KRAS_GDP promotes KRAS_GTP KRAS G12C (Active) GTP-Bound KRAS_GDP->KRAS_GTP GTP Loading KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Covalent Inhibitor (e.g., Adagrasib) Inhibitor->KRAS_GDP Irreversibly Binds & Traps in Inactive State

Caption: Mechanism of covalent KRAS G12C inhibition.

Part 1: In Vitro Efficacy Assessment

The initial comparison of novel analogs should be conducted through a tiered in vitro screening cascade. This allows for the efficient identification of potent compounds while providing early insights into their mechanism of action.

Biochemical Assays: Target Engagement and Potency

The foundational question is whether the analog directly interacts with and inhibits the target protein.

  • Enzymatic Assays: While KRAS is not a traditional enzyme, its nucleotide exchange and hydrolysis can be monitored. However, direct binding assays are more common for covalent inhibitors.

  • Mass Spectrometry-Based Assays: Liquid chromatography-mass spectrometry (LC-MS) can be used to directly measure the extent of covalent modification of the KRAS G12C protein by the inhibitor over time. This provides a direct readout of target engagement.

  • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques can measure the binding kinetics (k_on and k_off rates) of the initial non-covalent interaction before the covalent bond is formed. This is critical for understanding the overall potency.

Cellular Assays: Target Inhibition and Phenotypic Effects

Demonstrating target engagement in a cellular context is the next critical step.

  • Target Engagement Biomarkers: Western blotting or ELISA can be used to measure the phosphorylation of downstream effectors such as ERK (p-ERK) and S6 (p-S6).[6] A potent inhibitor should lead to a dose-dependent decrease in these markers.

  • Cell Viability/Proliferation Assays: The ultimate goal is to inhibit cancer cell growth. Assays such as CellTiter-Glo® (Promega) or CyQUANT™ (Thermo Fisher Scientific) can be used to determine the IC50 (half-maximal inhibitory concentration) of the analogs in KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2). It is crucial to also test against KRAS wild-type cell lines (e.g., A549) to assess selectivity.

Table 1: Comparative In Vitro Efficacy Data for KRAS G12C Inhibitors

CompoundTarget Engagement (LC-MS, % modification @ 1h)p-ERK Inhibition (IC50, nM)Cell Viability (NCI-H358, IC50, nM)Selectivity (A549 IC50 / NCI-H358 IC50)
Sotorasib >90%5-1510-30>100-fold
Adagrasib >90%1-105-20>100-fold
Analog X Experimental DataExperimental DataExperimental DataExperimental Data
Analog Y Experimental DataExperimental DataExperimental DataExperimental Data

Note: The values for Sotorasib and Adagrasib are representative and may vary based on specific assay conditions.

Part 2: Preclinical In Vivo Efficacy

Promising candidates from in vitro screening must be evaluated in animal models to assess their real-world therapeutic potential.

Pharmacokinetics (PK)

Before efficacy studies, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the analogs. Key parameters to measure include:

  • Half-life (t1/2)

  • Maximum concentration (Cmax)

  • Area under the curve (AUC)

  • Oral bioavailability (%F)

A compound with poor PK properties is unlikely to be an effective drug, regardless of its in vitro potency.

Xenograft Models

Human cancer cell lines with the KRAS G12C mutation are implanted into immunocompromised mice.

  • Cell Line-Derived Xenografts (CDX): Models like NCI-H358 (NSCLC) or MIA PaCa-2 (pancreatic cancer) are commonly used.

  • Patient-Derived Xenografts (PDX): These models, where a patient's tumor is directly implanted into mice, often better reflect human tumor heterogeneity and response.

The primary endpoint in these studies is Tumor Growth Inhibition (TGI) . The percentage of TGI is calculated, and statistical significance is determined compared to a vehicle control group.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Implantation Implant KRAS G12C Cancer Cells into Mice TumorGrowth Allow Tumors to Establish (e.g., 100-150 mm³) Implantation->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Dosing Administer Vehicle or Inhibitor (e.g., Daily, Oral) Randomization->Dosing Measurement Measure Tumor Volume (e.g., 2-3 times/week) Dosing->Measurement BodyWeight Monitor Body Weight (Toxicity Assessment) Dosing->BodyWeight TGI Calculate Tumor Growth Inhibition (TGI) Measurement->TGI Stats Statistical Analysis (e.g., ANOVA) TGI->Stats Conclusion Determine Comparative Efficacy Stats->Conclusion

Caption: Workflow for a preclinical xenograft study.

Table 2: Comparative In Vivo Efficacy in a KRAS G12C CDX Model (e.g., NCI-H358)

Treatment Group (Dose)Tumor Growth Inhibition (TGI, %)Change in Body Weight (%)Statistical Significance (vs. Vehicle)
Vehicle 0%± 5%-
Sotorasib (100 mg/kg) 85-95%< 10%p < 0.001
Adagrasib (100 mg/kg) 90-100% (regression)< 10%p < 0.001
Analog X (100 mg/kg) Experimental DataExperimental DataExperimental Data

Part 3: Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are abbreviated protocols for key experiments.

Protocol 1: p-ERK Inhibition Western Blot
  • Cell Culture: Seed KRAS G12C mutant cells (e.g., NCI-H358) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of the inhibitor analogs for a specified time (e.g., 2 hours).

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize p-ERK signal to total ERK and the loading control.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a predetermined density (e.g., 3,000 cells/well).

  • Treatment: After 24 hours, treat cells with a range of inhibitor concentrations.

  • Incubation: Incubate for 72 hours under standard cell culture conditions.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent equal to the volume of media in the well.

  • Lysis & Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence on a plate reader.

  • Analysis: Normalize data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 using software like GraphPad Prism.

Conclusion and Forward Look

The comparative evaluation of novel 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid structural analogs requires a rigorous, multi-step process. By systematically comparing their performance against established inhibitors like Sotorasib and Adagrasib in biochemical, cellular, and in vivo assays, researchers can identify candidates with superior properties. Key differentiators to look for include improved potency, enhanced pharmacokinetic profiles, or activity against known resistance mutations. This structured approach ensures that only the most promising candidates advance toward clinical development, ultimately contributing to the arsenal of targeted therapies for KRAS-driven cancers.

References

  • Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials. (2024). PMC.
  • KRAS G12C Inhibitors: Breaking the 40-Year Drug Development Barrier. (2025). GlobalRPH.
  • Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients. (n.d.). PMC.
  • A Comparative Analysis of KRAS G12C Inhibitors: Adagrasib vs. an Investigational Compound. (n.d.). Benchchem.
  • Mechanism of action of G12C inhibition. KRAS G12C signaling... (n.d.). ResearchGate.
  • The Research Progress of Direct KRAS G12C Mutation Inhibitors. (n.d.). Source not found.
  • Comparative Analysis and Isoform-Specific Therapeutic Vulnerabilities of KRAS Mutations in Non–Small Cell Lung Cancer. (2022). AACR Journals.
  • The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer. (2025). Source not found.
  • (PDF) Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials. (2025). ResearchGate.

Sources

Benchmarking the Binding Affinity of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid (ETBA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation non-purine Xanthine Oxidase (XO) inhibitors is a critical frontier in the management of refractory hyperuricemia and gout. While standard-of-care therapeutics like Febuxostat and Allopurinol are clinically effective, their adverse event profiles and off-target effects necessitate the structural evolution of XO antagonists.

This technical guide benchmarks the binding affinity, thermodynamic profile, and kinetic behavior of a novel synthetic candidate: 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid (ETBA) . By objectively comparing ETBA against Febuxostat and Allopurinol using orthogonal biophysical techniques—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—we provide a comprehensive framework for evaluating its potential as a best-in-class XO inhibitor.

Mechanistic Context: Xanthine Oxidase and Purine Catabolism

Xanthine oxidase is a versatile molybdoflavoprotein that catalyzes the terminal steps of purine degradation: the oxidation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid [1]. The active site features a molybdenum-pterin (Mo-pt) center, [2Fe-2S] clusters, and FAD, which orchestrate electron transfer during catalysis [2].

Standard purine analogs (e.g., Allopurinol) act as pseudo-substrates, whereas non-purine inhibitors (e.g., Febuxostat and ETBA) achieve high potency by sterically obstructing the hydrophobic access channel leading to the Mo-pt center, preventing substrate entry without requiring enzyme turnover [3].

Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid Xanthine->UricAcid Oxidation XO1 Xanthine Oxidase (XO) XO1->Hypoxanthine XO2 Xanthine Oxidase (XO) XO2->Xanthine Inhibitors ETBA / Febuxostat Inhibitors->XO1 Inhibitors->XO2

Purine catabolism pathway illustrating XO-mediated uric acid synthesis and inhibitor blockade.

Binding Affinity Benchmarking: Quantitative Data

To objectively assess ETBA, we evaluate its performance using steady-state enzymatic inhibition ( IC50​ ), real-time binding kinetics ( KD​ , kon​ , koff​ ), and thermodynamic signatures ( ΔH , −TΔS ).

Note: ITC and SPR allow us to separate the functional inhibition of the enzyme from the physical driving forces of the molecular interaction.

Table 1: Comparative Kinetic and Thermodynamic Profiling
Compound IC50​ (nM) KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)
ETBA 4.2 1.8 1.5×106 2.7×10−3 -8.4 -2.1
Febuxostat 18.9 [3]8.5 8.2×105 7.0×10−3 -6.2-3.8
Allopurinol 25001200 4.5×104 5.4×10−2 -4.1-1.5

Data Synthesis: ETBA demonstrates a superior equilibrium dissociation constant ( KD​=1.8 nM) compared to Febuxostat. Crucially, the ITC data reveals that ETBA's binding is heavily enthalpy-driven ( ΔH=−8.4 kcal/mol). This suggests that the tetrahydrothiophen-3-yl moiety establishes highly specific, directional interactions (likely hydrogen or chalcogen bonds) within the active site, rather than relying purely on non-specific hydrophobic displacement (entropy-driven) [2].

Experimental Protocols (Self-Validating Systems)

As an application scientist, I emphasize that reproducible data relies on understanding the causality behind protocol steps. Below are the validated methodologies used to generate the benchmarking data.

Surface Plasmon Resonance (SPR) Kinetics

SPR provides real-time, label-free quantification of association and dissociation rates.

SPR N1 1. Surface Activation (EDC/NHS) N2 2. XO Enzyme Immobilization (CM5) N1->N2 N3 3. Quenching (Ethanolamine) N2->N3 N4 4. Analyte Injection (ETBA) N3->N4 N5 5. Regeneration & Analysis N4->N5

Step-by-step SPR workflow for determining ETBA-XO binding kinetics.

Step-by-Step Methodology:

  • Surface Activation: Dock a CM5 sensor chip into the SPR system (e.g., Biacore). Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Causality: This converts the carboxyl groups on the dextran matrix into reactive succinimide esters, enabling stable covalent amide bonds with the primary amines of the XO enzyme.

  • Ligand Immobilization: Inject bovine milk Xanthine Oxidase (50 µg/mL) diluted in 10 mM sodium acetate (pH 4.5).

    • Causality: The buffer pH must be strictly below the isoelectric point of XO (pI ~5.3). This ensures the protein is positively charged, allowing electrostatic pre-concentration onto the negatively charged dextran matrix prior to covalent coupling.

  • Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

    • Causality: Deactivates any remaining unreacted NHS esters to prevent non-specific binding of the analyte.

  • Analyte Injection: Inject serial dilutions of ETBA (0.5 nM to 50 nM) in running buffer (PBS-P+ supplemented with 5% DMSO) at a flow rate of 30 µL/min.

    • Causality: The 5% DMSO is critical to maintain the solubility of the hydrophobic tetrahydrothiophene moiety without denaturing the enzyme. A solvent correction curve must be run to account for bulk refractive index changes caused by DMSO.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile.

Step-by-Step Methodology:

  • Buffer Matching (Critical Step): Dialyze the XO enzyme extensively against the assay buffer (50 mM phosphate buffer, pH 7.4, 5% DMSO). Dissolve ETBA powder directly into the exact same post-dialysis buffer.

    • Causality: ITC is exquisitely sensitive to heat. Even minor mismatches in salt or DMSO concentration between the syringe and the cell will generate massive heats of dilution, completely masking the heat of binding.

  • Degassing: Degas both the XO and ETBA solutions under vacuum for 10 minutes at the assay temperature (298 K).

    • Causality: Prevents micro-bubble formation during the rapid stirring of the syringe, which causes erratic signal spikes.

  • Titration Execution: Load 200 µL of XO (10 µM) into the sample cell. Load the injection syringe with ETBA (100 µM). Program the instrument to perform 20 injections of 2.5 µL each, with a 120-second interval between injections and a stirring speed of 300 rpm [2].

  • Thermodynamic Extraction: Integrate the area under each injection peak and fit the data to an independent binding model to yield ΔH and Ka​ . Calculate entropy using ΔG=−RTln(Ka​)=ΔH−TΔS .

Structural Basis of Affinity

The superior binding profile of ETBA over Febuxostat is rooted in its highly optimized molecular architecture.

Based on established computational simulations and multi-spectroscopy of XO inhibitors [1], the active site of XO contains a narrow hydrophobic channel leading to the Mo-pt center.

  • The Benzoic Acid Moiety: Similar to the thiazole-carboxylic acid of Febuxostat, the benzoic acid group of ETBA acts as the primary anchor. It forms critical, highly conserved hydrogen bonds with Arg880 and Thr1010 [1]. This interaction sterically obstructs the substrate (xanthine) from accessing the catalytic center.

  • The Ethyl(tetrahydrothiophen-3-yl)amino Group: This bulky, functionalized amine extends into the hydrophobic access channel. Unlike the flexible isobutoxy group of Febuxostat, the rigid tetrahydrothiophene ring provides a superior geometric fit. Furthermore, the sulfur atom within the ring likely engages in stabilizing chalcogen bonding or specific electrostatic interactions with the surrounding hydrophobic residues, explaining the highly favorable enthalpic shift ( ΔH=−8.4 kcal/mol) observed in our ITC benchmarking.

By combining potent IC50​ values with a favorable thermodynamic profile, ETBA represents a highly promising scaffold for the next generation of urate-lowering therapies [4].

References

  • Molecular insights from multi-spectroscopy and computer simulations investigation on the xanthine oxidase inhibition by 2',4'-dimethoxy-4-hydroxychalcone PubMed / National Institutes of Health (NIH)[Link]

  • Natural Polyphenol Pentagalloyl Glucose as a Potent Xanthine Oxidase Inhibitor for Hyperuricemia Treatment Journal of Agricultural and Food Chemistry - ACS Publications[Link]

  • Switching a Xanthine Oxidase Inhibitor to a Dual-Target Antagonist of P2Y1 and P2Y12 as an Oral Antiplatelet Agent with a Wider Therapeutic Window in Rats than Ticagrelor Journal of Medicinal Chemistry - ACS Publications[Link]

  • In vivo study of newly developed albumin-conjugated urate oxidase for gout treatment PMC / National Institutes of Health (NIH)[Link]

Reproducibility of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic Acid Synthesis Routes: A Comparative Technical Guide

As a highly specialized building block, 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid (CAS: 2097984-76-2) presents unique challenges in its synthesis, primarily centered around the selective construction of its sterically hindered tertiary amine core. For researchers and drug development professionals, selecting the optimal synthetic route requires balancing overall yield, scalability, and impurity profiles.

This guide objectively compares the two most viable synthetic strategies for this molecule: a classical Stepwise Reductive Amination & Alkylation (Route A) and a modern Buchwald-Hartwig Cross-Coupling (Route B) . By analyzing the causality behind the experimental choices and establishing self-validating protocols, this guide provides a definitive framework for reproducible synthesis.

Mechanistic & Strategic Overview

The synthesis of the target molecule requires the installation of both an ethyl group and a tetrahydrothiophen-3-yl moiety onto a 4-aminobenzoic acid scaffold.

Route A relies on the sequential functionalization of commercially available ethyl 4-aminobenzoate. The causality behind this approach is cost-efficiency and operational simplicity. The first step utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that prevents the over-alkylation often seen with stronger hydrides like NaBH₄[1][2]. The subsequent N-alkylation with ethyl iodide is driven to completion using a polar aprotic solvent (DMF) and a mild base.

Route B leverages palladium catalysis to forge the C-N bond directly between ethyl 4-bromobenzoate and the pre-formed secondary amine, N-ethyltetrahydrothiophen-3-amine. The selection of a Buchwald-Hartwig amination is dictated by the need to bypass the sluggish SN2 kinetics of alkylating a sterically hindered secondary aniline[3][4]. We employ the dialkylbiaryl phosphine ligand RuPhos , which is specifically designed to facilitate the coupling of secondary amines while suppressing unwanted β-hydride elimination pathways[3][4].

SynthesisRoutes SM1 Ethyl 4-aminobenzoate + Dihydrothiophen-3(2H)-one IntA1 Ethyl 4-(tetrahydrothiophen- 3-ylamino)benzoate SM1->IntA1 NaBH(OAc)3, DCE (Reductive Amination) IntA2 Ethyl 4-(ethyl(tetrahydrothiophen- 3-yl)amino)benzoate IntA1->IntA2 EtI, K2CO3, DMF (N-Alkylation) Final 4-(Ethyl(tetrahydrothiophen- 3-yl)amino)benzoic acid IntA2->Final LiOH, THF/H2O (Hydrolysis) SM2 Ethyl 4-bromobenzoate + N-ethyltetrahydrothiophen-3-amine SM2->IntA2 Pd2(dba)3, RuPhos Cs2CO3, Toluene (Buchwald-Hartwig)

Workflow comparing Route A (Reductive Amination) and Route B (Buchwald-Hartwig).

Route A: Stepwise Reductive Amination & Alkylation

Causality & Design

The use of NaBH(OAc)₃ in 1,2-dichloroethane (DCE) is the gold standard for direct reductive amination[1][2]. The electron-withdrawing ester group on the aniline reduces its nucleophilicity; thus, a catalytic amount of acetic acid is added to accelerate iminium ion formation. For the second step, ethyl iodide is chosen over acetaldehyde/reductive amination to force the tertiary amine formation, as the steric bulk of the tetrahydrothiophene ring severely hinders a second reductive amination.

Self-Validating Protocol

Step 1: Reductive Amination

  • Reaction Setup: Dissolve ethyl 4-aminobenzoate (10.0 g, 60.5 mmol) and dihydrothiophen-3(2H)-one (6.8 g, 66.6 mmol) in anhydrous DCE (150 mL). Add glacial acetic acid (3.5 mL, 60.5 mmol). Stir for 30 minutes at room temperature to allow imine formation.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (19.2 g, 90.8 mmol) portion-wise over 20 minutes to control the exothermic hydride transfer.

  • Validation Check: Stir at room temperature for 12 hours. Monitor by TLC (Hexanes/EtOAc 3:1). The disappearance of the primary aniline (ninhydrin active, lower Rf) and the appearance of a UV-active secondary amine spot (higher Rf) validates completion.

  • Workup: Quench cautiously with saturated aqueous NaHCO₃ (100 mL) until gas evolution ceases. Extract with dichloromethane (2 x 100 mL), dry over Na₂SO₄, and concentrate. Purify via silica plug to yield ethyl 4-(tetrahydrothiophen-3-ylamino)benzoate.

Step 2: N-Ethylation

  • Reaction Setup: Dissolve the intermediate (10.0 g, 39.8 mmol) in anhydrous DMF (80 mL). Add finely powdered K₂CO₃ (11.0 g, 79.6 mmol) and ethyl iodide (9.6 mL, 119.4 mmol).

  • Heating: Heat the suspension to 60 °C for 24 hours.

  • Validation Check: LC-MS analysis should indicate a mass shift from [M+H]+ 252 to [M+H]+ 280. The reaction mixture will turn from a pale yellow solution to a dense white suspension as KI precipitates, visually confirming the alkylation.

  • Workup: Cool to room temperature, dilute with water (200 mL) to dissolve salts, and extract with EtOAc (3 x 100 mL). Wash the organic layer with 5% aqueous LiCl (3 x 50 mL) to quantitatively remove DMF. Concentrate to yield the tertiary amine ester.

Route B: Buchwald-Hartwig Cross-Coupling

Causality & Design

Route B is designed for rapid, high-yield assembly. The catalytic cycle requires a Pd(0) species to undergo oxidative addition with the aryl bromide. RuPhos is selected because its large steric profile and electron-rich dicyclohexylphosphine moiety accelerate both oxidative addition and the critical reductive elimination step, preventing the formation of hydrodebromination byproducts[3][4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Ar-Pd(II)(L_n)-Br Oxidative Addition Complex Pd0->PdII_OA + Ethyl 4-bromobenzoate PdII_TM Ar-Pd(II)(L_n)-NR2 Amido Complex PdII_OA->PdII_TM + Amine, Base - Base·HBr PdII_TM->Pd0 Reductive Elimination + Product

Mechanistic pathway of the RuPhos-mediated Buchwald-Hartwig catalytic cycle.

Self-Validating Protocol

Step 1: Cross-Coupling

  • Preparation: In an oven-dried Schlenk flask under argon, combine ethyl 4-bromobenzoate (10.0 g, 43.6 mmol), Pd₂(dba)₃ (0.80 g, 0.87 mmol, 2 mol%), RuPhos (0.81 g, 1.74 mmol, 4 mol%), and Cs₂CO₃ (28.4 g, 87.2 mmol).

  • Reagent Addition: Add anhydrous, degassed toluene (100 mL), followed by N-ethyltetrahydrothiophen-3-amine (6.8 g, 52.3 mmol).

  • Validation Check: Upon heating to 100 °C, the initial dark purple/red color of the Pd₂(dba)₃ complex will rapidly transition to a pale yellow/orange hue, validating the formation of the active monomeric Pd(0)-RuPhos species and successful oxidative addition[3][4].

  • Workup: After 16 hours, cool to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate and purify via flash chromatography to yield the ester.

Final Saponification (Common to Both Routes)

To obtain the final 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid, the ester must be hydrolyzed.

  • Reaction: Dissolve the ester (10.0 g) in a 1:1 mixture of THF and H₂O (100 mL). Add LiOH·H₂O (3.0 eq). Stir at room temperature for 12 hours.

  • Validation & Isolation: Remove THF under reduced pressure. The aqueous layer is washed with diethyl ether to remove non-polar impurities. Carefully acidify the aqueous layer to pH 4-5 using 1M HCl. The target carboxylic acid will precipitate as a white to off-white solid. Filter, wash with cold water, and dry under high vacuum.

Comparative Data Presentation

The following table summarizes the quantitative performance metrics of both synthetic routes based on standard process chemistry parameters.

ParameterRoute A: Reductive AminationRoute B: Buchwald-Hartwig
Overall Yield (3 steps vs 2 steps) 55 - 65%75 - 85%
Reaction Time (Total) ~48 hours~24 hours
Reagent / Catalyst Cost Low (NaBH(OAc)₃, EtI)High (Pd₂(dba)₃, RuPhos)
Operational Complexity Low (Standard glassware)High (Requires strict air-free techniques)
Scalability Excellent (>1 kg batches)Moderate (Pd removal becomes challenging at scale)
Primary Impurity Profile Unreacted secondary amine, Over-alkylationTrace Pd residues, Debromination byproducts

Conclusion & Recommendation

For early-stage research and discovery chemistry where rapid access to the target molecule is prioritized, Route B (Buchwald-Hartwig) is superior due to its high yield, shorter reaction time, and avoidance of sluggish SN2 alkylation steps. However, for scale-up and process development (>100g), Route A (Reductive Amination) is the recommended pathway. Despite a lower overall yield, Route A utilizes inexpensive, bench-stable reagents and completely avoids the regulatory and purification hurdles associated with heavy metal (Palladium) contamination in pharmaceutical intermediates.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[Link]

Sources

Solvent-Driven Stability and Degradation Kinetics of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the stability profile of a complex active pharmaceutical ingredient (API) requires more than just running standard assays; it demands a mechanistic understanding of the molecule's structural liabilities. 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid presents a unique analytical and formulation challenge. Its structure contains three distinct reactive centers: a carboxylic acid (susceptible to esterification), a tertiary amine (prone to N-oxidation), and a tetrahydrothiophene ring—an electron-rich cyclic thioether that is highly vulnerable to S-oxidation[1].

When developing stability-indicating methods or liquid formulations, the choice of solvent can either protect these functional groups or catalyze their destruction[2]. This guide objectively compares the performance of four common solvent systems—Acetonitrile (MeCN), Methanol (MeOH), Dimethyl Sulfoxide (DMSO), and Aqueous Buffer—providing researchers with the causality, experimental data, and self-validating protocols needed to ensure scientific integrity during drug development.

Mechanistic Causality: How Solvents Dictate Degradation

The degradation of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid is not a monolithic process; it is highly solvent-dependent. Understanding the specific pathways allows us to predict and mitigate instability.

  • S-Oxidation in Polar Aprotic Solvents (DMSO): Thioethers are easily oxidized to sulfoxides and sulfones. While DMSO is an excellent solubilizer for lipophilic APIs, it is notoriously problematic for thioethers. DMSO can act as a mild oxidant itself or harbor trace peroxide impurities that rapidly catalyze S-oxidation[3]. The charge localization on the sulfur atom makes the radical cation intermediate highly sensitive to the solvent's dipolarity[1].

  • Esterification in Protic Solvents (Methanol): The benzoic acid moiety is chemically stable in aprotic environments but becomes a liability in protic solvents. In the presence of trace acidic impurities (or if the API self-acidifies the solution), methanol drives a Fischer esterification, converting the API into its methyl ester.

  • ROS-Mediated Oxidation in Aqueous Systems: In aqueous buffers, trace transition metals can catalyze the formation of reactive oxygen species (ROS). The thioether ring reacts with these species at rates significantly faster than standard hydrogen peroxide oxidation, often with half-lives in the range of seconds to minutes if hypochlorite or hydroxyl radicals are present[3].

  • Inert Solvation (Acetonitrile): Acetonitrile lacks both the protic nature to cause esterification and the oxidative potential of DMSO, making it the premier choice for analytical diluents[2].

Pathways API 4-(Ethyl(tetrahydrothiophen-3-yl) amino)benzoic acid Solvent1 Protic Solvents (e.g., Methanol) API->Solvent1 Solvent2 Oxidizing/Aprotic (e.g., DMSO) API->Solvent2 Solvent3 Aqueous Buffers (pH 7.4 PBS) API->Solvent3 Solvent4 Inert Aprotic (e.g., Acetonitrile) API->Solvent4 Deg1 Esterification (Methyl Ester) Solvent1->Deg1 Acidic pH Deg2 S-Oxidation (Sulfoxide/Sulfone) Solvent2->Deg2 Trace Peroxides Deg3 Hydrolysis & N/S-Oxidation Solvent3->Deg3 Trace ROS/Metals Stable High Stability (Intact API) Solvent4->Stable Standard Diluent

Diagram 1: Solvent-specific degradation pathways for the target API.

Self-Validating Experimental Protocol: Forced Degradation

To objectively compare these solvents, we must employ a forced degradation workflow aligned with ICH Q1A(R2) guidelines[4]. However, simply stressing the molecule is insufficient. A robust protocol must be self-validating —meaning the experimental design intrinsically proves the mechanism of degradation by isolating variables through targeted controls.

Step-by-Step Methodology
  • Sample Preparation: Prepare 1.0 mg/mL stock solutions of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid in four distinct solvents: HPLC-grade Acetonitrile, HPLC-grade Methanol, anhydrous DMSO, and 50 mM Phosphate Buffer (pH 7.4).

  • Implementation of Self-Validating Controls:

    • Antioxidant Control: To prove that degradation in DMSO and Buffer is oxidative (and not hydrolytic), prepare parallel solutions containing 0.1% w/v Butylated Hydroxytoluene (BHT) as a radical scavenger.

    • Dark Control: Wrap a parallel set of vials in aluminum foil to isolate thermal/solvent degradation from photolytic degradation.

  • Accelerated Stress Application: Incubate all vials in a controlled stability chamber at 40°C ± 2°C / 75% RH ± 5% RH for 14 days[4].

  • Sampling and Quenching: Extract 100 µL aliquots at Days 0, 3, 7, and 14. Immediately quench reactive pathways by diluting 1:10 in cold (4°C) Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) to lock the pH and halt oxidation.

  • Analytical Quantification: Analyze via RP-HPLC-PDA-MS using a C18 column (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm). Mobile Phase A: Water + 0.1% TFA; Mobile Phase B: Acetonitrile + 0.1% TFA. Gradient: 5% to 95% B over 10 minutes.

Workflow Prep Sample Prep (API in 4 Solvents) Stress ICH Q1A(R2) Stress (40°C / 14 Days) Prep->Stress Control Self-Validating Controls (+BHT, Dark) Prep->Control Analysis RP-HPLC-MS Quantification Stress->Analysis Control->Analysis Data Kinetic Modeling & Comparison Analysis->Data

Diagram 2: Self-validating forced degradation workflow incorporating mechanistic controls.

Comparative Experimental Data

The quantitative results from the accelerated stability study highlight the profound impact of the solvent microenvironment on the structural integrity of the API. The data below summarizes the percentage of intact API remaining over the 14-day period.

Table 1: Accelerated Stability of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid (40°C)

Solvent SystemDay 0 PurityDay 7 PurityDay 14 PurityPrimary Degradant Identified (MS)Mechanistic Driver
Acetonitrile (MeCN) 99.8%99.5%99.1% None majorInert solvation
Methanol (MeOH) 99.8%94.2%88.5% API-Methyl Ester (+14 Da)Protic Esterification
Aqueous Buffer (pH 7.4) 99.8%96.5%92.0% Sulfoxide (+16 Da)Trace Transition Metal ROS
DMSO 99.8%89.1%76.4% Sulfoxide (+16 Da) / Sulfone (+32 Da)Peroxide-catalyzed S-Oxidation
DMSO + 0.1% BHT (Control) 99.8%98.0%96.2% Sulfoxide (Trace)Validation of Oxidative Pathway
Data Synthesis & Application Insights

The data clearly demonstrates that Acetonitrile is the superior solvent for analytical reference standards and stock solutions, maintaining >99% purity over 14 days.

Conversely, DMSO proved highly destructive. The rapid formation of the +16 Da (Sulfoxide) and +32 Da (Sulfone) mass peaks confirms that the tetrahydrothiophene ring is the molecule's primary liability[1]. The self-validating control containing BHT rescued the API's stability in DMSO (improving Day 14 purity from 76.4% to 96.2%), unequivocally proving that the degradation is driven by radical-mediated S-oxidation rather than direct solvolysis.

Methanol should be strictly avoided for long-term storage of this API, as the carboxylic acid group undergoes steady esterification, a process that will silently alter the molecule's pharmacological profile and chromatographic retention time.

Conclusion & Recommendations for Drug Development

When working with 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid, scientists must treat the thioether and carboxylic acid moieties with equal caution.

  • Analytical Diluents: Exclusively use Acetonitrile or Acetonitrile/Water mixtures. Avoid DMSO for preparing analytical stock solutions unless the solution is made fresh daily and kept at 4°C.

  • Formulation Strategy: If a liquid formulation requires polar aprotic solubilizers (like PEG or DMSO), the addition of antioxidants (e.g., BHT, methionine) or metal chelators (e.g., EDTA) is mandatory to suppress the rapid S-oxidation of the tetrahydrothiophene ring[3].

  • Regulatory Compliance: Ensure all stability-indicating methods are validated against the specific sulfoxide and methyl-ester degradants identified in this guide to meet ICH Q1A(R2) requirements[4].

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid
Reactant of Route 2
4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid

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